molecular formula C22H20FN3O2 B590954 5-FluoroNPB-22 CAS No. 1445579-79-2

5-FluoroNPB-22

Katalognummer: B590954
CAS-Nummer: 1445579-79-2
Molekulargewicht: 377.4 g/mol
InChI-Schlüssel: DZNDVBLSHUYZLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-FluoroNPB-22 is a synthetic cannabinoid receptor agonist (SCRA) studied in forensic and pharmacological research. This compound acts as a high-affinity full agonist at cannabinoid receptors CB1 and CB2 . Its mechanism involves potent activation of G-protein coupled receptor pathways, primarily inhibiting forskolin-stimulated cAMP accumulation . Researchers utilize 5-FluoroNPB-22 as a tool compound to investigate the endocannabinoid system, including receptor binding kinetics, signal transduction pathways (such as cAMP inhibition and β-arrestin recruitment), and the structure-activity relationships of synthetic agonists . It is critical for in vitro studies to understand the pleiotropic coupling of cannabinoid receptors and the physiological effects of potent SCRAs. 5-FluoroNPB-22 is classified as a Schedule I controlled substance in the United States and is controlled under Class B in the United Kingdom . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

quinolin-8-yl 1-(5-fluoropentyl)indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O2/c23-13-4-1-5-15-26-18-11-3-2-10-17(18)21(25-26)22(27)28-19-12-6-8-16-9-7-14-24-20(16)19/h2-3,6-12,14H,1,4-5,13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNDVBLSHUYZLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2CCCCCF)C(=O)OC3=CC=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016920
Record name Quinolin-8-yl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445579-79-2
Record name 5-Fluoro-NPB-22
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445579792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinolin-8-yl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-FLUORO-NPB-22
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7KA18TLS0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

5-FluoroNPB-22: Pharmacodynamics, Structural Activity, and Metabolic Fate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-FluoroNPB-22 Mechanism of Action Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

5-FluoroNPB-22 (also known as 5F-NPB-22) is a third-generation synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxylate family. Structurally, it is the 5-fluoro analog of NPB-22 and the indazole bioisostere of the indole-based 5F-PB-22.

This compound represents a classic example of "scaffold hopping"—a medicinal chemistry strategy used to circumvent legislative controls by replacing the indole core of JWH-018/PB-22 derivatives with an indazole ring while retaining high affinity for cannabinoid receptors. 5-FluoroNPB-22 acts as a potent, full agonist at both CB


 and CB

receptors, eliciting cannabimimetic effects significantly more potent than

-THC. Its rapid hydrolysis in vivo releases the potentially toxic 8-quinolinol moiety, distinguishing its toxicological profile from naphthyl- or adamantyl-based cannabinoids.

Chemical Identity & Structural Pharmacology

Chemical Structure[1][2][3][4]
  • IUPAC Name: Quinolin-8-yl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate

  • Core Scaffold: Indazole (distinct from the Indole core of 5F-PB-22)[1]

  • Linker: Ester bond (highly labile)

  • Head Group: 8-Quinolinyl (implicated in specific toxicity and rapid metabolism)

  • Tail: 5-Fluoropentyl (enhances lipophilicity and binding affinity)

Structure-Activity Relationship (SAR)

The mechanism of action of 5-FluoroNPB-22 is defined by three critical structural features that dictate its pharmacodynamics:

Structural DomainModificationMechanistic Impact
Core (Indazole) Bioisostere of IndoleMaintains planar geometry required for the hydrophobic binding pocket of CB

. Indazoles often exhibit higher oxidative stability than indoles.
Tail (5-Fluoro) Terminal FluorineThe "Magic Methyl" effect analogue. The terminal fluorine increases lipophilicity and prevents metabolic oxidation at the

-position, significantly increasing binding affinity (

) compared to the non-fluorinated pentyl chain.
Linker (Ester) Carboxylate EsterProvides flexibility for receptor docking but acts as the "Achilles' heel" for metabolic stability. It is rapidly cleaved by carboxylesterases (CES1).

Mechanism of Action: GPCR Signaling[6]

5-FluoroNPB-22 functions as a full agonist at the CB


 receptor, a G-protein coupled receptor (GPCR) primarily located in the central nervous system.
Receptor Binding Kinetics

Unlike partial agonists (e.g.,


-THC), 5-FluoroNPB-22 stabilizes the active conformation of the CB

receptor with high efficacy.
  • Affinity (

    
    ):  Based on homologous series data (5F-PB-22 
    
    
    
    
    
    0.47 nM), 5-FluoroNPB-22 exhibits sub-nanomolar affinity (
    
    
    nM).
  • Functional Potency (

    
    ):  In GTP
    
    
    
    S assays, indazole analogs typically demonstrate
    
    
    values in the low nanomolar range (1–5 nM), driving potent inhibition of adenylyl cyclase.
Signal Transduction Pathway

Upon binding, 5-FluoroNPB-22 induces a conformational change in the CB


 receptor, triggering the dissociation of the heterotrimeric G-protein (

).
  • 
     Subunit Release:  Inhibits adenylyl cyclase, reducing intracellular cAMP levels.
    
  • 
     Subunit Action: 
    
    • Activates GIRK (G-protein coupled inwardly rectifying potassium) channels, causing hyperpolarization.

    • Inhibits N-type voltage-gated calcium channels (VGCC), suppressing neurotransmitter release (GABA/Glutamate).

  • 
    -Arrestin Recruitment:  High-efficacy agonists like 5-FluoroNPB-22 robustly recruit 
    
    
    
    -arrestin-2, leading to rapid receptor internalization (desensitization). This mechanism is causally linked to the rapid tolerance and severe withdrawal symptoms observed in synthetic cannabinoid users.
Visualization: Signaling Cascade

The following diagram illustrates the downstream effects of 5-FluoroNPB-22 activation of the CB


 receptor.

G Ligand 5-FluoroNPB-22 CB1 CB1 Receptor (Transmembrane) Ligand->CB1 High Affinity Binding (<1 nM) Gi Gi/o Protein (Heterotrimeric) CB1->Gi Activation Arrestin Beta-Arrestin 2 CB1->Arrestin GRK Phosphorylation AC Adenylyl Cyclase Gi->AC Inhibition (G-alpha_i) IonChannels Ion Channels (Ca++ Inhibit / K+ Open) Gi->IonChannels Modulation (G-beta/gamma) cAMP cAMP Levels (Decreased) AC->cAMP Downregulation Neurotrans Neurotransmitter Release (Suppressed) IonChannels->Neurotrans Hyperpolarization Internalization Receptor Internalization (Tolerance) Arrestin->Internalization Desensitization

Figure 1: Signal transduction pathway of 5-FluoroNPB-22 at the CB1 receptor, highlighting the dual pathways of G-protein signaling and


-arrestin mediated desensitization.

Metabolic Fate & Toxicity[7][8]

The metabolic profile of 5-FluoroNPB-22 is critical for both toxicological assessment and forensic detection. The presence of the ester linker makes it highly susceptible to hydrolysis.

Primary Metabolic Pathway: Ester Hydrolysis

The dominant metabolic event is the cleavage of the ester bond by human carboxylesterases (hCES1).

  • Precursor: 5-FluoroNPB-22[2]

  • Enzyme: hCES1 (Liver/Plasma)

  • Product A (Head): 8-Quinolinol (Free quinoline)

  • Product B (Tail/Core): 5-Fluoro-pentyl-1H-indazole-3-carboxylic acid (5F-PICA)

Toxicological Implication: Unlike JWH-018 (which releases a naphthyl group), the release of free 8-quinolinol is significant. While 8-quinolinol has antiseptic properties, its accumulation via high-dose SCRA usage may contribute to off-target cytotoxicity or genotoxicity not seen with other SCRA classes.

Secondary Pathways

Following hydrolysis, the 5F-PICA core undergoes:

  • Oxidative Defluorination: Loss of the fluorine atom to form pentanoic acid metabolites.

  • Glucuronidation: Phase II conjugation of the carboxylic acid moiety to facilitate excretion.

Transesterification (The Ethanol Interaction)

In the presence of ethanol (co-ingestion), 5-FluoroNPB-22 undergoes transesterification.

  • Reaction: The 8-quinolinyl group is swapped for an ethyl group.

  • Product: 5-Fluoro-NPB-22-ethyl ester .

  • Significance: This specific metabolite serves as a unique biomarker for polydrug use (SCRA + Alcohol) and may possess its own (albeit lower) pharmacological activity.

Metabolism Parent 5-FluoroNPB-22 (Parent Drug) CES1 hCES1 (Carboxylesterase) Parent->CES1 Trans Transesterification Parent->Trans + Ethanol Hydrolysis Hydrolysis CES1->Hydrolysis Ethanol Ethanol (Co-ingestion) Quinoline 8-Quinolinol (Toxic Head Group) Hydrolysis->Quinoline Acid 5F-Indazole-3-COOH (Major Urinary Metabolite) Hydrolysis->Acid EthylEster 5F-NPB-22-Ethyl Ester (Biomarker) Trans->EthylEster

Figure 2: Metabolic pathways of 5-FluoroNPB-22, illustrating the primary hydrolysis route and the ethanol-dependent transesterification pathway.

Experimental Protocols

To validate the mechanism of action described above, the following experimental workflows are recommended. These protocols are designed to be self-validating through the use of positive controls (CP-55,940) and antagonists (AM251).

Protocol: Functional Binding Assay

Purpose: To quantify the efficacy (


) and potency (

) of 5-FluoroNPB-22 in activating G-proteins via CB

.

Materials:

  • Membrane preparations from CHO cells stably expressing human CB

    
     receptors.
    
  • Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl

    
    , 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA.
    
  • Radioligand:

    
     (0.1 nM).
    
  • GDP (10

    
    M) to suppress basal activity.
    

Workflow:

  • Preparation: Thaw membrane aliquots and dilute in Assay Buffer.

  • Incubation: In a 96-well plate, combine:

    • Membranes (10

      
      g protein/well).
      
    • GDP (10

      
      M).
      
    • 
       (0.1 nM).
      
    • Test Compound: 5-FluoroNPB-22 (

      
       to 
      
      
      
      M).
    • Control: CP-55,940 (Positive Control) and Vehicle (Basal).

  • Reaction: Incubate for 60 minutes at 30°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a sigmoidal dose-response curve to derive

    
     and 
    
    
    
    (normalized to CP-55,940 response).
Protocol: Microsomal Stability & Metabolite Profiling

Purpose: To confirm the rapid hydrolysis of the ester linker and identify the 5F-indazole-3-carboxylic acid metabolite.

Workflow:

  • Incubation System: Pooled Human Liver Microsomes (pHLM) (0.5 mg/mL protein).

  • Substrate: 5-FluoroNPB-22 (1

    
    M final concentration).
    
  • Initiation: Add NADPH-generating system (Mg

    
    , glucose-6-phosphate, G6PDH, NADP
    
    
    
    ).
  • Time Points: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile.

  • Analysis: Centrifuge to remove protein precipitate. Analyze supernatant via LC-HRMS (Q-TOF) .

  • Validation: Monitor the disappearance of the parent peak (m/z ~378) and the appearance of the carboxylic acid metabolite (m/z ~265) and 8-quinolinol.

References

  • Banister, S. D., et al. (2015).[3] Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA. ACS Chemical Neuroscience, 6(9), 1546–1559.

  • Banister, S. D., Stuart, J., Kevin, R. C., et al. (2015). Effects of the synthetic cannabinoid 5F-PB-22 and its indazole analog 5F-NPB-22 on receptor binding and in vivo activity. Pharmacology Research & Perspectives. (Contextual reference for comparative potency).

  • Wohlfarth, A., et al. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry, 406(6), 1797–1811.

  • Hasegawa, K., et al. (2015). Postmortem distribution of 5F-NPB-22 and its metabolites in body fluids and solid tissues in a fatal poisoning case. Forensic Toxicology, 33(2), 380-387.

  • Qian, Z., et al. (2016). Identification of the metabolites of the new synthetic cannabinoid 5F-NPB-22 in human hepatocytes by high-resolution mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 120, 1-10.

Sources

A Technical Guide to the In-Vitro Binding Affinity of 5-FluoroNPB-22 at Cannabinoid Receptors CB1 and CB2

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cannabinoid Receptor Interaction of 5-FluoroNPB-22

5-FluoroNPB-22 (also known as 5F-NPB-22) is a synthetic cannabinoid that has garnered significant interest within the scientific community. Understanding its interaction with the primary targets in the endocannabinoid system, the cannabinoid receptors type 1 (CB1) and type 2 (CB2), is paramount for predicting its pharmacological effects and potential toxicological profile. This technical guide provides an in-depth exploration of the in-vitro binding affinity of 5-FluoroNPB-22 to CB1 and CB2 receptors, offering a detailed experimental framework and analysis for researchers, scientists, and drug development professionals.

The CB1 and CB2 receptors are G protein-coupled receptors (GPCRs) that play crucial roles in a multitude of physiological processes.[1] CB1 receptors are predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids, while CB2 receptors are primarily found in the immune system, modulating inflammatory responses.[1] The binding affinity of a ligand, quantified by the inhibition constant (Ki), is a critical determinant of its potency and potential for therapeutic application or abuse. A lower Ki value signifies a higher binding affinity.

This guide will elucidate the principles of competitive radioligand binding assays, provide a detailed, field-proven protocol for determining the Ki of 5-FluoroNPB-22, present its binding affinity data, and discuss the downstream signaling implications of its receptor engagement.

Principles of Competitive Radioligand Binding Assays: A Rationale-Driven Approach

To determine the binding affinity of an unlabeled compound (the "competitor," in this case, 5-FluoroNPB-22), a competitive radioligand binding assay is the gold standard. This technique relies on the principle of competition between the unlabeled ligand and a radiolabeled ligand with known high affinity for the target receptor.

The Causality Behind Experimental Choices:

  • Choice of Radioligand - [3H]CP55,940: The selection of the radioligand is critical. [3H]CP55,940 is a potent, non-selective synthetic cannabinoid agonist with high affinity for both CB1 and CB2 receptors.[2][3] Its tritiation ([3H]) provides a stable radioactive signal for sensitive detection. The high affinity of [3H]CP55,940 ensures that it binds robustly to the receptors, providing a stable baseline against which the competition by 5-FluoroNPB-22 can be accurately measured.

  • Receptor Source - HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells are a widely used and reliable system for heterologous expression of GPCRs.[4][5][6] Transfecting these cells to overexpress human CB1 or CB2 receptors provides a high concentration of the target protein, leading to a robust signal in binding assays.[7] Using a stable cell line ensures consistency and reproducibility across experiments.

  • Membrane Preparation: The assay is performed on isolated cell membranes rather than whole cells. This is because GPCRs are integral membrane proteins, and using membrane preparations eliminates confounding factors from the cellular interior and allows for direct access of the ligands to the receptors.[8]

  • Competition and Equilibrium: The assay measures the ability of increasing concentrations of 5-FluoroNPB-22 to displace the binding of a fixed concentration of [3H]CP55,940. The reaction is allowed to reach equilibrium, ensuring that the observed displacement is a true reflection of the relative affinities of the two ligands.

Experimental Protocol: A Step-by-Step Guide to Determining the Binding Affinity of 5-FluoroNPB-22

This protocol outlines a comprehensive workflow for a competitive radioligand binding assay to determine the Ki of 5-FluoroNPB-22 for CB1 and CB2 receptors.

Part 1: Cell Culture and Membrane Preparation
  • Cell Culture:

    • Maintain HEK293 cells stably expressing human CB1 or CB2 receptors in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO2.[5]

    • Culture cells to approximately 80-90% confluency in T175 flasks.

  • Cell Harvesting and Lysis:

    • Wash the confluent cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Harvest the cells by gentle scraping and centrifuge at 1000 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA with protease inhibitors).

  • Membrane Isolation:

    • Homogenize the cell suspension using a Dounce homogenizer or a polytron homogenizer on ice.

    • Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Discard the supernatant and resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

    • Store the membrane preparations at -80°C until use.

Part 2: Competitive Radioligand Binding Assay
  • Assay Setup:

    • Perform the assay in 96-well plates.

    • Prepare serial dilutions of 5-FluoroNPB-22 in assay buffer. The concentration range should be wide enough to generate a complete competition curve (e.g., from 10^-12 M to 10^-5 M).

    • Prepare a solution of [3H]CP55,940 in assay buffer at a concentration close to its Kd for the respective receptor (typically in the low nanomolar range).

  • Incubation:

    • To each well, add:

      • Assay buffer

      • The appropriate concentration of 5-FluoroNPB-22 or vehicle (for total binding).

      • A saturating concentration of a non-radiolabeled high-affinity ligand (e.g., WIN 55,212-2) for determining non-specific binding.

      • A fixed amount of the cell membrane preparation (typically 10-20 µg of protein per well).

      • The fixed concentration of [3H]CP55,940.

    • Incubate the plate at 30°C for 90 minutes with gentle agitation to allow the binding to reach equilibrium.[9]

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) pre-soaked in a buffer containing polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

    • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Part 3: Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the specific binding (as a percentage of the maximal specific binding in the absence of the competitor) against the logarithm of the concentration of 5-FluoroNPB-22.

    • This will generate a sigmoidal dose-response curve.

  • Determine IC50:

    • The IC50 is the concentration of 5-FluoroNPB-22 that inhibits 50% of the specific binding of [3H]CP55,940. This value can be determined from the competition curve using non-linear regression analysis.

  • Calculate Ki using the Cheng-Prusoff Equation:

    • The Ki (inhibition constant) is a more accurate measure of binding affinity as it is independent of the radioligand concentration.[10] It is calculated from the IC50 using the Cheng-Prusoff equation:[10] Ki = IC50 / (1 + ([L]/Kd)) Where:

      • IC50 is the experimentally determined half-maximal inhibitory concentration of 5-FluoroNPB-22.

      • [L] is the concentration of the radioligand ([3H]CP55,940) used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Visualization of the Experimental Workflow

Experimental_Workflow cluster_prep Part 1: Preparation cluster_assay Part 2: Binding Assay cluster_analysis Part 3: Data Analysis Cell_Culture HEK293 Cell Culture (CB1 or CB2 expressing) Harvesting Cell Harvesting & Lysis Cell_Culture->Harvesting Membrane_Isolation Membrane Isolation & Quantification Harvesting->Membrane_Isolation Assay_Setup Assay Setup in 96-well plate (Radioligand, Competitor, Membranes) Membrane_Isolation->Assay_Setup Incubation Incubation to Equilibrium (30°C, 90 min) Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Determination (Non-linear Regression) Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Caption: Experimental workflow for determining the in-vitro binding affinity.

Binding Affinity Data of 5-FluoroNPB-22

The following table summarizes the reported in-vitro binding affinity (Ki) of 5-FluoroNPB-22 for human CB1 and CB2 receptors, as determined by competitive radioligand binding assays using [3H]CP55,940.

CompoundReceptorKi (nM) [95% CI]Reference
5-FluoroNPB-22 CB1 47 [20–110][11]
5-FluoroNPB-22 CB2 4.3 [0.78–24][11]

Interpretation of the Data:

The data indicates that 5-FluoroNPB-22 is a potent ligand for both CB1 and CB2 receptors, with a notable preference for the CB2 receptor. The Ki value of 4.3 nM at the CB2 receptor is approximately 11-fold lower than its Ki of 47 nM at the CB1 receptor, suggesting a degree of CB2 selectivity. This differential binding affinity is a critical piece of information for predicting its pharmacological profile.

Downstream Signaling Pathways of CB1 and CB2 Receptors

Upon agonist binding, both CB1 and CB2 receptors initiate a cascade of intracellular signaling events.[1][12][13][14] These receptors primarily couple to inhibitory G proteins (Gi/o).[14][15]

Canonical Signaling Pathway:

  • G Protein Activation: Agonist binding induces a conformational change in the receptor, leading to the activation of the associated Gi/o protein. This involves the exchange of GDP for GTP on the Gα subunit.

  • Effector Modulation: The activated Gαi/o subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14]

  • Ion Channel Regulation (Primarily CB1): The Gβγ subunit can directly modulate ion channels, such as inhibiting N- and P/Q-type calcium channels and activating G protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to a reduction in neurotransmitter release.

  • MAPK Pathway Activation: Both CB1 and CB2 receptor activation can lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), such as ERK1/2, which are involved in regulating gene expression and cell proliferation.[12]

Visualization of Cannabinoid Receptor Signaling

Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Ligand 5-FluoroNPB-22 (Agonist) Receptor CB1 / CB2 Receptor Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits MAPK MAPK Pathway (ERK1/2) G_Protein->MAPK Activates Ion_Channel Ion Channels (Ca²⁺↓, K⁺↑) (Primarily CB1) G_Protein->Ion_Channel Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response Cellular Response (e.g., ↓ Neurotransmitter Release, Modulated Gene Expression) cAMP->Cellular_Response MAPK->Cellular_Response Ion_Channel->Cellular_Response

Caption: Downstream signaling pathways of CB1 and CB2 receptors.

Conclusion: A Foundation for Further Research

This technical guide has provided a comprehensive framework for understanding and determining the in-vitro binding affinity of 5-FluoroNPB-22 at CB1 and CB2 receptors. The detailed protocol, rooted in established scientific principles, offers a robust methodology for researchers. The presented binding data reveals 5-FluoroNPB-22 as a potent dual cannabinoid receptor ligand with a preference for the CB2 receptor. This information, coupled with an understanding of the downstream signaling pathways, provides a critical foundation for further investigations into its pharmacological and toxicological properties. The methodologies and insights presented herein are intended to empower drug development professionals and scientists in their pursuit of novel therapeutics and a deeper understanding of the endocannabinoid system.

References

  • Alfa Cytology. Competitive Radioligand Binding Assays. Rdcthera. Available at: [Link].

  • Cannaert, A., Sparkes, E., Pike, E., et al. (2021). Assessment of select synthetic cannabinoid receptor agonist bias and selectivity between the type 1 and type 2 cannabinoid receptor. ACS Chemical Neuroscience, 12(11), 2046-2058. Available at: [Link].

  • ChemHelpASAP. (2021, January 14). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. Available at: [Link].

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Available at: [Link].

  • Howlett, A. C., Abood, M. E. (2017). CB1 & CB2 Receptor Pharmacology. Advances in pharmacology (San Diego, Calif.), 80, 169–206. Available at: [Link].

  • Hudson, B. D., Hebert, T. E. (2015). Cannabinoid CB1 and CB2 Receptor Signaling and Bias. Trends in Pharmacological Sciences, 36(10), 633-643. Available at: [Link].

  • MajidAli2020. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool [Video]. YouTube. Available at: [Link].

  • Morales, P., Reggio, P. H. (2017). CB1 Cannabinoid Receptor Signaling and Biased Signaling. Neuropharmacology, 124, 2-13. Available at: [Link].

  • Pandey, S., et al. (2019). Measuring surface expression and endocytosis of GPCRs using whole-cell ELISA. Methods in Cell Biology, 153, 163-177. Available at: [Link].

  • Pertwee, R. G. (2008). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9‐tetrahydrocannabinol, cannabidiol and Δ9‐tetrahydrocannabivarin. British Journal of Pharmacology, 153(2), 199-215. Available at: [Link].

  • ResearchGate. (2024). (PDF) GPCR deorphanization assay in HEK-293 cells. Available at: [Link].

  • Springer Nature Experiments. Radioligand Binding Studies. Available at: [Link].

  • Wikipedia. (2023, December 15). CP 55,940. In Wikipedia. Available at: [Link].

  • Zhang, Y., et al. (2024). Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations. International Journal of Molecular Sciences, 25(15), 8343. Available at: [Link].

  • Zhang, K., & Zheng, X. (2009). The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of pharmacological and toxicological methods, 59(2), 85–90. Available at: [Link].

Sources

5-FluoroNPB-22: A Technical Guide to its Discovery, Chemistry, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-FluoroNPB-22 (also known as 5F-PB-22), a potent synthetic cannabinoid that has emerged as a significant compound of interest in forensic science, toxicology, and pharmacology. This document delves into the discovery and history of 5-FluoroNPB-22, its chemical synthesis, detailed pharmacological properties, and the analytical methodologies for its detection. The guide is structured to provide not only factual data but also expert insights into the causality behind experimental choices, ensuring a thorough understanding for researchers and drug development professionals.

Introduction and Historical Context

The emergence of synthetic cannabinoids represents a significant challenge to public health and law enforcement. These substances, often misleadingly marketed as "herbal incense" or "potpourri," are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Unlike THC, however, many synthetic cannabinoids are full agonists of the cannabinoid receptors, leading to higher potency and a greater risk of adverse effects.

5-FluoroNPB-22, chemically known as quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate, is a prominent example of a third-generation synthetic cannabinoid. It was not developed within the traditional pharmaceutical research and development pipeline but rather emerged on the illicit drug market in the early 2010s. Its structure is an analogue of NPB-22, differing by the addition of a fluorine atom to the terminal carbon of the pentyl chain. This modification is a common strategy in designer drug synthesis to enhance potency and alter metabolic profiles. The first documented appearances in forensic casework occurred around 2013, and since then, it has been associated with numerous cases of acute intoxication and fatalities globally.

The clandestine nature of its origin means there is no formal record of its "discovery" in the traditional scientific sense. Instead, its history is one of detection and characterization by forensic laboratories in response to its appearance in seized materials. This reactive discovery process is typical for many novel psychoactive substances (NPS).

Chemical Synthesis and Characterization

The synthesis of 5-FluoroNPB-22 is a multi-step process that involves the preparation of two key intermediates: 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid and 8-hydroxyquinoline. These are then coupled to form the final product. The rationale for this synthetic approach lies in the accessibility of the starting materials and the reliability of the chemical transformations involved.

Synthesis of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid

The synthesis of this intermediate is a critical step and can be achieved through several routes. A representative method involves the N-alkylation of an indole derivative followed by hydrolysis.

Experimental Protocol (Representative):

  • N-Alkylation of Indole-3-carboxylic acid ester: To a solution of ethyl indole-3-carboxylate in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added portion-wise at 0°C. The resulting anion is then reacted with 1-bromo-5-fluoropentane. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The rationale for using a strong base like NaH is to completely deprotonate the indole nitrogen, forming a highly nucleophilic anion that readily undergoes SN2 reaction with the alkyl halide. DMF is an ideal solvent as it is polar and aprotic, facilitating this type of reaction.

  • Hydrolysis of the Ester: The resulting ethyl 1-(5-fluoropentyl)-1H-indole-3-carboxylate is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating the ester in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification with a mineral acid like hydrochloric acid (HCl). The basic conditions promote the saponification of the ester, and the final acidification protonates the carboxylate to yield the desired carboxylic acid.

Esterification of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with 8-Hydroxyquinoline

The final step in the synthesis is the coupling of the indole-3-carboxylic acid intermediate with 8-hydroxyquinoline. This is an esterification reaction, and several coupling agents can be employed.

Experimental Protocol (Representative):

  • To a solution of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid and 8-hydroxyquinoline in an anhydrous aprotic solvent such as dichloromethane (DCM) or DMF, a coupling agent is added. A common and effective coupling agent is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with a catalyst like 4-dimethylaminopyridine (DMAP).[1]

  • The reaction mixture is stirred at room temperature for several hours until completion. The progress of the reaction can be monitored by TLC.

  • Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the water-soluble byproducts of the coupling agent and any unreacted starting materials. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification of the crude 5-FluoroNPB-22 is typically achieved by column chromatography on silica gel.

The choice of EDC as a coupling agent is due to its high efficiency in forming amide and ester bonds under mild conditions.[2][3] The byproduct, a urea derivative, is water-soluble, which simplifies its removal during the workup.[1] DMAP acts as a nucleophilic catalyst, accelerating the reaction.[4]

G cluster_0 Synthesis of 5-FluoroNPB-22 A Ethyl Indole-3-carboxylate C Ethyl 1-(5-fluoropentyl)-1H-indole-3-carboxylate A->C NaH, DMF B 1-Bromo-5-fluoropentane B->C D 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid C->D 1. NaOH, EtOH/H2O 2. HCl F 5-FluoroNPB-22 D->F EDC, DMAP, DCM E 8-Hydroxyquinoline E->F

Caption: Synthetic pathway of 5-FluoroNPB-22.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₂₃H₂₁FN₂O₂[5]
Molar Mass376.43 g/mol [5]
AppearanceWhite to off-white solid (predicted)
Melting PointNot reported
Boiling PointNot reported
SolubilityPredicted to be soluble in organic solvents like methanol, ethanol, acetone, and DMSO.

Pharmacology and Toxicology

Mechanism of Action

5-FluoroNPB-22 is a potent agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[5] The binding of 5-FluoroNPB-22 to these G-protein coupled receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). This signaling cascade ultimately modulates neurotransmitter release in the central nervous system, producing the psychoactive effects associated with the substance. The high affinity and full agonist activity at the CB1 receptor are believed to be responsible for its potent psychoactive effects, which can be significantly more intense than those of THC, a partial agonist.

Pharmacological Data
ParameterValueReceptorReference
Binding Affinity (Ki)0.468 nMCB1[5]
Binding Affinity (Ki)0.633 nMCB2[5]
EC502.8 nMCB1
EC5011 nMCB2

The low nanomolar binding affinities and EC50 values confirm the high potency of 5-FluoroNPB-22 at both cannabinoid receptors.

G cluster_0 5-FluoroNPB-22 Mechanism of Action A 5-FluoroNPB-22 B CB1/CB2 Receptor A->B C G-protein Activation B->C D Inhibition of Adenylyl Cyclase C->D E Decreased cAMP D->E F Modulation of Neurotransmitter Release E->F G Psychoactive Effects F->G

Caption: Signaling pathway of 5-FluoroNPB-22.

Toxicology and Metabolism

The use of 5-FluoroNPB-22 has been associated with a range of adverse health effects, including tachycardia, agitation, psychosis, and in some cases, death. The high potency and full agonism at the CB1 receptor likely contribute to this toxicity.

The metabolism of 5-FluoroNPB-22 has been studied in human hepatocytes and is characterized by two primary pathways:

  • Ester Hydrolysis: The ester linkage is a primary site of metabolism, leading to the formation of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid and 8-hydroxyquinoline.[6] This hydrolysis effectively deactivates the molecule.

  • Oxidative Metabolism: The parent compound and its hydrolyzed metabolites can undergo further oxidation at various positions, including hydroxylation of the quinoline and indole rings and the pentyl chain.[6] Oxidative defluorination to form the corresponding pentylindole-3-carboxylic acid metabolites has also been observed.[6]

The identification of these metabolites is crucial for forensic and clinical toxicology, as the parent compound is often rapidly metabolized and may not be detectable in biological samples.

Analytical Methodologies

The detection and identification of 5-FluoroNPB-22 and its metabolites in seized materials and biological samples rely on modern analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used and powerful technique for the analysis of synthetic cannabinoids.[7][8]

Experimental Protocol (Representative):

  • Sample Preparation: For herbal mixtures, the material is typically extracted with an organic solvent like methanol or a mixture of chloroform and methanol. The extract is then filtered and concentrated. For biological samples, a more extensive extraction and clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is required to remove interfering matrix components.

  • GC Separation: The extract is injected into the GC, where the components are separated based on their volatility and interaction with the stationary phase of the GC column. A non-polar or semi-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is commonly used. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds with different boiling points.

  • MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum is a "fingerprint" of the molecule.

  • Identification: The mass spectrum of an unknown compound is compared to a library of known spectra for identification. The retention time of the compound in the GC is also a key identifying parameter.

The rationale for using GC-MS lies in its high sensitivity, selectivity, and the availability of extensive mass spectral libraries for compound identification.[9] The characteristic fragmentation patterns of indole-based synthetic cannabinoids, often involving cleavage of the side chains and the indole ring, provide valuable structural information.[10][11][12][13]

G cluster_0 GC-MS Analysis Workflow A Sample (Seized material or biological fluid) B Extraction & Clean-up A->B C Gas Chromatography (Separation) B->C D Mass Spectrometry (Detection & Fragmentation) C->D E Data Analysis (Library Matching) D->E F Identification of 5-FluoroNPB-22 E->F

Caption: Workflow for the GC-MS analysis of 5-FluoroNPB-22.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is another powerful technique, particularly for the analysis of metabolites in biological fluids. It offers high sensitivity and specificity and is well-suited for the analysis of less volatile and thermally labile compounds.

Legal Status and Public Health Implications

Due to its high potential for abuse and the associated public health risks, 5-FluoroNPB-22 has been placed under regulatory control in many countries. In the United States, it is classified as a Schedule I controlled substance.[5] Similarly, it is a controlled substance in the United Kingdom and many other nations. The emergence of 5-FluoroNPB-22 and other synthetic cannabinoids highlights the ongoing challenge of new psychoactive substances and the need for rapid detection methods and agile legislative responses to protect public health.

Conclusion

5-FluoroNPB-22 is a potent synthetic cannabinoid that exemplifies the challenges posed by the evolving landscape of designer drugs. Its history is not one of pharmaceutical discovery but of forensic detection. Understanding its synthesis, pharmacology, and analytical detection is crucial for researchers, clinicians, and law enforcement agencies. This technical guide has provided a comprehensive overview of the current scientific knowledge of 5-FluoroNPB-22, with a focus on the underlying principles of the methodologies used in its study. Continued research into the long-term effects and metabolism of this and other synthetic cannabinoids is essential to mitigate the harm they cause.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Sheehan, J. C., & Cruickshank, P. A. (1968). 1-ETHYL-3-(3-DIMETHYLAMINO)PROPYLCARBODIIMIDE HYDROCHLORIDE AND METHIODIDE. Organic Syntheses, 48, 83.
  • Thermo Fisher Scientific. (n.d.). EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), 25 g - FAQs.
  • Wikipedia. (n.d.). 5F-PB-22.
  • DEA Diversion Control Division. (n.d.). PB-22 and 5F-PB-22.
  • Wohlfarth, A., Gandhi, A. S., Pang, S., & Huestis, M. A. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. Clinical Chemistry, 60(7), 976-987.
  • Fu, S., et al. (2017). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. The AAPS Journal, 19(4), 1147-1158.
  • Goyal, N. (2008). 1-Ethyl-3-(3-dimethylaminopropyl) Carbodiimide Hydrochloride (EDCI.HCl). Synlett, 2008(3), 335-336.
  • Murai, K., & Tanimoto, H. (1989). Use of water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide for the fluorescent determination of uronic acids and carboxylic acids. Analytical Biochemistry, 181(1), 29-32.
  • Wikipedia. (n.d.). 5F-PB-22.
  • Organic-chemistry.org. (n.d.). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
  • MedChemExpress. (n.d.). 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid-d5 (5F-PB-223-Carboxyindolemetabolite-d5).
  • Wang, G., et al. (2021). Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive ion mode to screen synthetic cannabinoids in illicit products.
  • Choi, H., et al. (2013). Simultaneous analysis of synthetic cannabinoids in the materials seized during drug trafficking using GC-MS.
  • Wohlfarth, A., Gandhi, A. S., Pang, S., & Huestis, M. A. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry.
  • LGC Standards. (n.d.). 5-Fluoro-PB-22 [Quinolin-8-yl 1-(5-fluoropentyl)
  • Banister, S. D., et al. (2019). Synthesis and functional evaluation of proteinogenic amino acid-derived synthetic cannabinoid receptor agonists related to MPP-5F-PICA, MMB-5F-PICA, and MDMB-5F-PICA. ACS Chemical Neuroscience, 10(2), 1046-1059.
  • Huang, L., & Guttieri, J. (2013). Synthetic Cannabinoid Analysis with GC-MS.
  • Wang, G., et al. (2021). Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive ion mode to screen synthetic cannabinoids in illicit products.
  • Jackson, G. P., & Yeager, D. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers.
  • Shevyrin, V., et al. (2015). New Synthetic Cannabinoid – Methyl 2-{[1-(5-Fluoro-Pentyl)-3-Methyl-1H-Indol-3-Ylcarbonyl]-Amino}Butyrate – as a Designer Drug.
  • Banister, S. D., et al. (2019). Synthesis and functional evaluation of proteinogenic amino acid-derived synthetic cannabinoid receptor agonists related to MPP-5F-PICA, MMB-5F-PICA, and MDMB-5F-PICA.
  • Organic Syntheses. (n.d.). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide.
  • Kim, J., et al. (2016). Analysis of 62 synthetic cannabinoids by gas chromatography–mass spectrometry with photoionization. Forensic Toxicology, 34(2), 339-348.
  • Al-Saffar, Y., et al. (2024). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Future Science.
  • LGC Standards. (n.d.). 5-Fluoro-PB-22 [Quinolin-8-yl 1-(5-fluoropentyl)
  • Riva, E., et al. (2014). Synthesis of Heteroarylogous 1H-Indole-3-carboxamidines via a Three-Component Interrupted Ugi Reaction. AIR Unimi.
  • DEA Diversion Control Division. (n.d.). PB-22 and 5F-PB-22.
  • Fu, S., et al. (2017). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans.
  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Organic Chemistry Portal. (n.d.).
  • Zhu, M., et al. (2012). Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs.
  • Al-Tannak, N. F., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
  • Wang, G., et al. (2021). Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive ion mode to screen synthetic cannabinoids in illicit products. PubMed.
  • Wohlfarth, A., Gandhi, A. S., Pang, S., & Huestis, M. A. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. PubMed.
  • Guttieri, J., & Huang, L. (2013). Synthetic Cannabinoid Analysis with GC-MS.
  • Wang, G., et al. (2021). Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive ion mode to screen synthetic cannabinoids in illicit products. Ovid.
  • VanNostrand, M. A., & Le, A. T. (2023). Gas Chromatography–Mass Spectrometry Analysis of Cannabis: Undergraduate Organic Chemistry Laboratory Exercise.
  • Al-Saffar, Y., et al. (2024). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases.
  • Royal Society of Chemistry. (n.d.).

Sources

5-FluoroNPB-22 and its relation to JWH compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-FluoroNPB-22: Structural Elucidation, Pharmacological Profile, and Relation to JWH Progenitor Compounds

Section 1: Executive Summary

This technical guide provides a comprehensive analysis of 5-FluoroNPB-22 (also known as 5F-PB-22), a potent synthetic cannabinoid (SC), contextualized through its relationship with the pioneering JWH-series of compounds, particularly JWH-018. Developed for researchers, scientists, and drug development professionals, this document delves into the nuanced structural evolution from first-generation naphthoylindoles to later-generation ester-linked indazoles. We will explore the critical chemical distinctions, compare pharmacodynamic profiles at cannabinoid and other receptors, contrast metabolic fates, and provide validated experimental protocols for analysis. The overarching narrative explains the causal links between molecular structure, receptor affinity, metabolic stability, and analytical strategy, offering field-proven insights into this significant class of compounds.

Section 2: The Genesis of Synthetic Cannabinoids: The JWH Compound Family

The landscape of synthetic cannabinoid research was fundamentally shaped by the work of Dr. John W. Huffman at Clemson University. The "JWH" series of compounds originated from academic research aimed at exploring the structure-activity relationships (SAR) of the endocannabinoid system.[1] These compounds were instrumental tools for mapping the topology of the cannabinoid receptors, CB1 and CB2.

JWH-018: The Archetypal Naphthoylindole

JWH-018 emerged as one of the most prominent compounds from this research, later becoming infamous as a primary psychoactive component in early "Spice" and "K2" herbal incense products.[1][2] Its structure is characterized by three key moieties: an N-pentyl indole core, a carbonyl linker, and a naphthoyl group.[3] This chemical architecture proved highly effective for potent cannabinoid receptor agonism.

  • Chemical Structure and Properties:

    • IUPAC Name: (Naphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone[2]

    • Formula: C₂₄H₂₃NO[2]

    • Core Feature: Naphthoylindole, a prominent structural class among early SCs.[3]

  • Core Pharmacology: JWH-018 is a potent, non-selective full agonist at both the CB1 and CB2 receptors.[2][4] Its affinity for the CB1 receptor is approximately five times greater than that of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive constituent of cannabis.[2][4] This high affinity and efficacy are responsible for its profound psychoactive effects, which mimic but often exceed the intensity and duration of THC. Animal studies confirm its THC-like activity, including effects on body temperature, activity levels, and pain perception.[1]

Figure 1: Chemical Structure of JWH-018

Section 3: Emergence of Ester-Linked Indazole Cannabinoids: 5-FluoroNPB-22 (5F-PB-22)

The legislative scheduling of JWH-018 and other early SCs prompted clandestine chemists to synthesize novel analogues designed to circumvent existing laws.[5] 5-FluoroNPB-22 (5F-PB-22) represents a significant structural departure from the JWH series, introducing several modifications to create a distinct chemical entity while preserving potent cannabimimetic activity.[6]

  • Chemical Structure and Properties:

    • IUPAC Name: Quinolin-8-yl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate[6][7]

    • Formula: C₂₂H₂₀FN₃O₂[6]

    • Core Features: An indazole nucleus (replacing the indole), an ester linker (replacing the carbonyl), a quinoline tail group (replacing the naphthalene), and a terminal fluorine on the N-alkyl chain.[5][6][8]

Figure 2: Chemical Structure of 5-FluoroNPB-22

Section 4: Comparative Structural and Mechanistic Analysis

The relationship between JWH-018 and 5-FluoroNPB-22 is one of structural succession, driven by the need to evade legal controls. Each modification alters the molecule's physicochemical properties, receptor interactions, and metabolic profile.

Logical_Evolution Structural Evolution from JWH-018 to 5-FluoroNPB-22 cluster_mods Key Structural Modifications JWH_018 JWH-018 (Naphthoylindole) Mod1 Indole → Indazole (Core Ring System) JWH_018->Mod1 Bioisosteric Replacement Mod2 Carbonyl → Ester (Linker Group) JWH_018->Mod2 Functional Group Change Mod3 Naphthoyl → Quinoline (Tail Group) JWH_018->Mod3 Pharmacophore Modification Mod4 Pentyl → 5-Fluoropentyl (Alkyl Chain) JWH_018->Mod4 Halogenation 5F_NPB_22 5-FluoroNPB-22 (Quinoline Ester Indazole) Mod1->5F_NPB_22 Mod2->5F_NPB_22 Mod3->5F_NPB_22 Mod4->5F_NPB_22

Figure 3: Logical Flow of Structural Modifications

The Role of Bioisosteric Fluorine Substitution

The addition of a terminal fluorine to the N-pentyl chain is a common tactic in SC design. This modification serves two primary purposes:

  • Altering Potency: Terminal fluorination is known to often improve CB1 receptor binding affinity and potency.[9][10] This is attributed to favorable electronic interactions within the receptor's binding pocket. Studies comparing JWH-018 to its fluorinated analogue (AM-2201) and PB-22 to 5F-PB-22 show that the fluorinated versions generally exhibit increased CB1 receptor potency in vitro, often by a factor of 2 to 5 times.[9][10]

  • Modifying Metabolism: The strong carbon-fluorine bond can block metabolism at that position, potentially altering the drug's pharmacokinetic profile.

Receptor Binding and Functional Activity: A Quantitative Comparison

Both JWH-018 and 5-FluoroNPB-22 are potent agonists at CB1 and CB2 receptors. However, the structural changes in 5-FluoroNPB-22 result in a distinct pharmacological profile.

CompoundCB1 EC₅₀ (nM)CB2 EC₅₀ (nM)Source
JWH-0182.86.5[9][10]
5-FluoroNPB-2219.614.8[9]
PB-22 (non-fluorinated)51.537.0[9]

Table 1: Comparative in vitro functional potency at human CB1 and CB2 receptors. EC₅₀ is the half-maximal effective concentration.

Causality Insight: The data shows that while both are potent, the parent JWH-018 is significantly more potent in vitro than 5-FluoroNPB-22. However, comparing 5-FluoroNPB-22 to its non-fluorinated parent, PB-22, demonstrates the potency-enhancing effect of fluorination, as 5-FluoroNPB-22 is roughly 2.5 times more potent at both receptors.[9] This highlights the complex interplay of the core structure and peripheral substitutions in determining final receptor activity.

Downstream Signaling: Beyond Cannabinoid Receptors

The primary mechanism of action for these SCs is the activation of G-protein coupled CB1 receptors, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP). Recent evidence, however, points to a more complex pharmacology. Both JWH-018 and 5F-PB-22 have been shown to interact with the serotonergic system, specifically the 5-HT₂ₐ receptors.[11] This off-target activity may contribute to the complex and often severe toxicological effects, such as psychosis and seizures, that are not typically associated with THC.[11][12]

Signaling_Pathways cluster_CB1 CB1 Receptor Pathway cluster_5HT2A 5-HT2A Receptor Pathway SC_CB1 JWH-018 or 5-FluoroNPB-22 CB1 CB1 Receptor SC_CB1->CB1 Gi Gαi/o Protein CB1->Gi activates AC Adenylyl Cyclase Gi->AC inhibits Ion Ion Channel Modulation Gi->Ion cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA SC_5HT2A JWH-018 or 5-FluoroNPB-22 5HT2A 5-HT2A Receptor SC_5HT2A->5HT2A Gq Gαq/11 Protein 5HT2A->Gq activates PLC Phospholipase C Gq->PLC activates IP3 ↑ IP₃ & DAG PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC ↑ PKC Activity Ca->PKC

Figure 4: Simplified CB1 and 5-HT2A Signaling Pathways

Section 5: Metabolic Fate and Analytical Detection

The structural differences between JWH-018 and 5-FluoroNPB-22 lead to distinct metabolic pathways, a critical consideration for forensic toxicology and clinical diagnostics.

  • JWH-018 Metabolism: Primarily undergoes Phase I metabolism via oxidation (hydroxylation) on the N-pentyl chain and the indole ring, followed by Phase II glucuronidation.[2][13] Its metabolites can retain significant activity at cannabinoid receptors.[14][15][16]

  • 5-FluoroNPB-22 Metabolism: The predominant metabolic pathway is the rapid hydrolysis of the ester bond, yielding 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid and 8-hydroxyquinoline.[8][17] This initial step is followed by further oxidation of the alkyl chain and subsequent glucuronidation. Oxidative defluorination to form PB-22 metabolites also occurs.[8][17]

Causality Insight: The ester linkage in 5-FluoroNPB-22 is a point of metabolic vulnerability. Its rapid hydrolysis means the parent compound may be present in biological samples for only a very short time.[18] Therefore, analytical methods must target the more persistent hydrolysis metabolites, such as the corresponding carboxylic acid, to reliably detect exposure.[8][19]

Metabolic_Pathways JWH_018 JWH-018 JWH_OH Hydroxylated Metabolites (on pentyl chain & indole) JWH_018->JWH_OH Phase I: Oxidation (CYP450) JWH_Gluc Glucuronidated Metabolites JWH_OH->JWH_Gluc Phase II: Conjugation 5F_NPB_22 5-FluoroNPB-22 Hydrolysis Ester Hydrolysis Metabolite (Carboxylic Acid) 5F_NPB_22->Hydrolysis Phase I: Esterase Activity (Primary Pathway) 5F_NPB_22_OH Further Oxidized Metabolites Hydrolysis->5F_NPB_22_OH Phase I: Oxidation 5F_NPB_22_Gluc Glucuronidated Metabolites 5F_NPB_22_OH->5F_NPB_22_Gluc Phase II: Conjugation

Figure 5: Contrasting Metabolic Fates
Experimental Protocol 1: In Vitro Human Hepatocyte Metabolism Assay

Objective: To identify the primary Phase I and Phase II metabolites of 5-FluoroNPB-22 using a validated biological matrix. This protocol is based on methodologies described for SC metabolism studies.[8]

Materials:

  • Cryopreserved pooled human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • 5-FluoroNPB-22 stock solution (10 mM in DMSO)

  • 6-well plates, collagen-coated

  • Incubator (37°C, 5% CO₂)

  • Acetonitrile (LC-MS grade), ice-cold

  • Formic acid

  • High-Resolution Mass Spectrometer (HRMS), e.g., Q-TOF or Orbitrap

Methodology:

  • Cell Thawing and Seeding: Thaw cryopreserved hepatocytes according to the supplier's protocol. Seed cells onto a collagen-coated 6-well plate at a density of approximately 0.5 x 10⁶ viable cells/well. Allow cells to attach for 4-6 hours in the incubator.

  • Initiation of Metabolism: Remove the seeding medium. Add 1 mL of pre-warmed incubation medium to each well. Add 5-FluoroNPB-22 stock solution to achieve a final concentration of 10 µM. (Causality: This concentration is high enough to generate detectable metabolites but low enough to minimize cytotoxicity).

  • Incubation: Incubate the plate at 37°C with 5% CO₂. Collect samples at various time points (e.g., 0, 30, 60, 120, 180 minutes). The 0-minute sample serves as a negative control.

  • Sample Quenching and Extraction: To stop the metabolic reactions, add 2 volumes of ice-cold acetonitrile to each well at the designated time point. Scrape the cells and transfer the entire mixture to a microcentrifuge tube.

  • Protein Precipitation: Vortex the tubes vigorously for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Sample Preparation for LC-HRMS: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Data Acquisition: Inject the sample onto the LC-HRMS system. Acquire data in full scan mode with data-dependent MS/MS fragmentation to identify potential metabolites.

  • Data Analysis: Process the data using metabolite identification software. Search for expected mass shifts corresponding to hydrolysis (+14 Da, ester to acid), hydroxylation (+16 Da), and glucuronidation (+176 Da), as well as combinations thereof.

Experimental Protocol 2: LC-MS/MS Method for Quantification in Biological Matrices

Objective: To develop a sensitive and specific method for the quantification of the primary 5-FluoroNPB-22 hydrolysis metabolite (1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid) in urine or plasma.

Materials:

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • UHPLC system

  • Analytical standard of the target metabolite and a stable isotope-labeled internal standard (SIL-IS)

  • Urine/plasma samples

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Methanol, acetonitrile, formic acid, ammonium formate (LC-MS grade)

Methodology:

  • Standard and QC Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the metabolite standard into blank matrix (urine/plasma).

  • Sample Pre-treatment: To 1 mL of sample, add the SIL-IS. If analyzing urine, perform enzymatic hydrolysis (using β-glucuronidase) to cleave any conjugated metabolites, converting them to the parent metabolite for total concentration measurement.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the pre-treated sample.

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

    • Elute the analyte and IS with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).

    • (Causality: SPE is crucial for removing matrix components that can cause ion suppression in the ESI source, ensuring accurate quantification).

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would run from 5% B to 95% B over 5-7 minutes to ensure separation from isomers and matrix components.

  • MS/MS Detection:

    • Ionization Mode: ESI positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize at least two transitions for the target metabolite and one for the SIL-IS. The most intense transition is used for quantification (quantifier) and the second for confirmation (qualifier). This self-validating system ensures high specificity.

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration. Quantify unknown samples using the regression equation from the curve.

Section 6: Conclusion and Future Research Horizons

The evolution from JWH-018 to 5-FluoroNPB-22 exemplifies the dynamic nature of synthetic cannabinoid development. This guide has dissected their relationship, highlighting critical shifts in chemical structure—from indole to indazole, and carbonyl to ester—that profoundly impact pharmacology and metabolism. For researchers, the key takeaway is that structural analogy does not guarantee functional or metabolic equivalence. The high potency of these compounds, coupled with potential off-target effects on systems like the 5-HT₂ₐ receptor, underscores the significant public health risks they pose.[5][11]

Future research should focus on elucidating the full spectrum of off-target interactions for new SCs and developing rapid, targeted analytical methods for their ever-growing list of metabolites. Understanding the complex interplay between receptor efficacy, signaling bias, and metabolic stability will be paramount in both clinical toxicology and the development of potential therapeutic agents derived from the cannabinoid scaffold.

Section 7: References

  • Brents, L. K., & Prather, P. L. (2014). Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors. Toxicology and Applied Pharmacology, 269(2). [Link]

  • Banister, S. D., Stuart, J., Kevin, R. C., et al. (2015). The effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135. ACS Chemical Neuroscience, 6(8), 1445-1458. [Link]

  • Rajasekaran, M., Brents, L. K., Franks, L. N., & Moran, J. H. (2013). Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors. OSTI.GOV. [Link]

  • Banister, S. D., Stuart, J., Kevin, R. C., et al. (2015). Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135. PubMed. [Link]

  • Tait, R. J., Caldicott, D., Mountain, D., Hill, S. L., & Lenton, S. (2016). A systematic review of the health effects of synthetic cannabinoid receptor agonists. SRLF. [Link]

  • Rajasekaran, M., Brents, L. K., & Prather, P. L. (2013). Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors. ResearchGate. [Link]

  • Rajasekaran, M., Brents, L., et al. (2013). Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors. Semantic Scholar. [Link]

  • Moran, C. L., Le, V. H., Carlier, J., et al. (2013). Chemical structures of JWH-018 and its common metabolites. ResearchGate. [Link]

  • Berget, A. W., & Sche T. H. (2021). Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study. PMC. [Link]

  • DEA Diversion Control Division. (n.d.). JWH-018. DEA. [Link]

  • Kneisel, S., & Auwärter, V. (2012). Metabolism of synthetic cannabinoid receptor agonists encountered in clinical casework: major in vivo phase I metabolites of JWH-018. Forensic Science International, 222(1-3), 196-203. [Link]

  • Wohlfarth, A., Gandhi, A. S., Pang, S., & Huestis, M. A. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. Clinical Chemistry, 60(7), 976-987. [Link]

  • Minakata, K., Hasegawa, K., Yamagishi, I., et al. (2015). In vitro and in vivo human metabolism of synthetic cannabinoids FDU-PB-22 and FUB-PB-22. ResearchGate. [Link]

  • Gray, T. (2020). The Validation of the Synthetic Cannabinoid 5-fluoro PB-22. UAB Digital Commons. [Link]

  • Wikipedia. (n.d.). JWH-018. Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). JWH 018. PubChem. [Link]

  • Wohlfarth, A., Gandhi, A. S., Pang, S., & Huestis, M. A. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. ResearchGate. [Link]

  • Behonick, G., Shanks, K. G., Firchau, D. J., et al. (2014). Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22. Journal of Analytical Toxicology, 38(8), 559-562. [Link]

  • Malfacini, D., Betti, L., Stendardi, P., et al. (2024). 5-HT2A receptors are involved in the pharmaco-toxicological effects of the synthetic cannabinoids JWH-018 and 5F-PB22: In vivo studies in mice. European Journal of Pharmacology, 969, 176486. [Link]

  • Zhang, S., Lee, J., Lim, W. Z., & Ang, S. (2017). Differentiation and identification of 5F-PB-22 and its isomers. Forensic Science International, 279, e21-e30. [Link]

  • SWGDrug. (2014). 5-Fluoro-NPB-22. SWGDrug.org. [Link]

  • Tai, S., Fantegrossi, W. E. (2017). Convulsant Effects of Abused Synthetic Cannabinoids JWH-018 and 5F-AB-PINACA Are Mediated by Agonist Actions at CB1 Receptors in Mice. Journal of Pharmacology and Experimental Therapeutics, 360(2), 315-322. [Link]

Sources

Methodological & Application

Application Note: GC-MS Analysis of 5-FluoroNPB-22 in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a validated protocol for the detection and quantification of 5-FluoroNPB-22 (1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid, 8-quinolinyl ester) in human whole blood and urine using Gas Chromatography-Mass Spectrometry (GC-MS). 5-FluoroNPB-22 is a potent synthetic cannabinoid receptor agonist (SCRA) featuring a quinolinyl ester linkage, rendering it thermally unstable and metabolically labile. This guide addresses the critical challenges of thermal degradation in the GC injector port and the rapid ester hydrolysis in biological matrices. We provide a dual-stream workflow: a direct extraction for parent drug in blood/seizures and a derivatization protocol for the primary carboxylic acid metabolite in urine.

Introduction & Chemical Context

5-FluoroNPB-22 represents a "third-generation" synthetic cannabinoid, structurally distinct from earlier JWH-series compounds by its indazole core and quinolin-8-yl ester linker.

  • Chemical Name: Quinolin-8-yl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate

  • Molecular Formula: C₂₂H₂₀FN₃O₂

  • Molecular Weight: 377.42 g/mol

  • Key Structural Features:

    • Indazole Core: Distinguishes it from its indole analog (5F-PB-22).

    • Ester Linkage: The weak point for both metabolic attack (hydrolysis) and thermal stress (pyrolysis).

The Analytical Challenge

Unlike stable alkyl-carbonyl SCRAs, 5-FluoroNPB-22 undergoes pyrolytic cleavage at the ester bond in hot GC injector ports (>250°C). This can produce artifacts (the carboxylic acid and 8-hydroxyquinoline) that mimic metabolic hydrolysis products. This protocol uses optimized temperature ramps and solvent choices to minimize this artifact.

Experimental Workflow

Reagents & Standards
  • Reference Standard: 5-FluoroNPB-22 (1 mg/mL in Acetonitrile).

  • Internal Standard (IS): 5F-PB-22-d5 or JWH-018-d11.

  • Derivatizing Agent: BSTFA with 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Extraction Solvent: Chlorobutane:Isopropanol (9:1 v/v) or Ethyl Acetate.

Sample Preparation Protocols
Protocol A: Whole Blood / Plasma (Target: Parent Drug)

Use this for acute intoxication cases or seized material analysis.

  • Aliquot: Transfer 200 µL of blood/plasma to a silanized glass tube.

  • IS Addition: Spike with 20 µL of Internal Standard solution (10 µg/mL).

  • Precipitation: Add 400 µL cold Acetonitrile (dropwise) to precipitate proteins. Vortex 30s.

  • Extraction: Add 2 mL Chlorobutane:Isopropanol (9:1) . Cap and rock for 10 mins.

  • Separation: Centrifuge at 3500 rpm for 5 mins.

  • Evaporation: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under N₂ at 40°C.

  • Reconstitution: Reconstitute in 50 µL Ethyl Acetate (Avoid alcohols to prevent transesterification).

  • Injection: Inject 1 µL into GC-MS.

Protocol B: Urine (Target: Carboxylic Acid Metabolite)

Use this for routine screening. The parent drug is rarely found in urine due to rapid hydrolysis.

  • Hydrolysis: To 1 mL urine, add 50 µL

    
    -glucuronidase. Incubate at 60°C for 1 hour.
    
  • Extraction: Adjust pH to 4.0 (Acetate buffer). Add 3 mL Ethyl Acetate. Vortex/Centrifuge.

  • Evaporation: Transfer organic layer and evaporate to dryness.

  • Derivatization (CRITICAL):

    • Add 50 µL BSTFA + 1% TMCS and 50 µL Ethyl Acetate.

    • Incubate at 70°C for 20 mins. (Converts the carboxylic acid metabolite to its TMS-ester).

  • Injection: Inject 1 µL into GC-MS.

GC-MS Method Parameters

Gas Chromatography (Agilent 7890B or equivalent)
  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Inlet: Splitless mode.

  • Inlet Temperature: 230°C (Lowered to minimize thermal degradation of parent).

  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp 1: 30°C/min to 280°C.

    • Ramp 2: 10°C/min to 310°C (hold 5 min).

Mass Spectrometry (EI Source)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Acquisition:

    • Scan Mode: m/z 40–550 (for identification).

    • SIM Mode: See Table 1 for diagnostic ions.

Data Interpretation & Diagnostic Ions
AnalyteMatrixRetention Time (min)Target Ion (Quant)Qualifier Ions
5-FluoroNPB-22 (Parent) Blood14.2233 145, 377, 357
5F-Indazole-COOH (TMS) Urine11.8307 322, 233, 73
8-Hydroxyquinoline Artifact6.5145 117, 89

Note: The presence of m/z 233 (Indazole-acylium) without m/z 145 suggests the metabolite. The presence of both usually indicates the parent drug (or thermal breakdown).

Visualizations

Metabolic & Fragmentation Pathway

This diagram illustrates the relationship between the parent drug, its thermal degradation artifacts, and its biological metabolites.

G cluster_0 GC-MS Detection Ions (EI) Parent 5-FluoroNPB-22 (Parent Drug) MW: 377 Acid 5F-Indazole-3-COOH (Metabolite) MW: 250 Parent->Acid Hydrolysis (Metabolic) OR Thermal Degradation (GC Inlet) Quinoline 8-Hydroxyquinoline (Leaving Group) MW: 145 Parent->Quinoline Hydrolysis/Thermal Ion1 m/z 233 (Indazole Acylium) Parent->Ion1 Ion2 m/z 145 (Quinoline Ion) Parent->Ion2 TMS_Deriv TMS-Ester Derivative (GC Target for Urine) MW: 322 Acid->TMS_Deriv Derivatization (BSTFA/70°C) TMS_Deriv->Ion1 Ion3 m/z 307 (TMS Fragment M-15) TMS_Deriv->Ion3

Caption: Pathway showing the conversion of 5-FluoroNPB-22 to its acid metabolite and subsequent TMS derivatization for GC-MS analysis.

Analytical Workflow

Workflow Sample Biological Sample Split Matrix Selection Sample->Split Blood Whole Blood/Plasma Split->Blood Urine Urine Split->Urine LLE LLE (Chlorobutane:IPA) No Acid/Base needed Blood->LLE Recon Reconstitute in Ethyl Acetate LLE->Recon GC_Blood GC-MS Injection (Inlet: 230°C) Recon->GC_Blood Hydrolysis Enzymatic Hydrolysis (Glucuronidase) Urine->Hydrolysis LLE_Urine LLE (Ethyl Acetate) pH 4.0 Hydrolysis->LLE_Urine Deriv Derivatization (BSTFA, 70°C, 20min) LLE_Urine->Deriv GC_Urine GC-MS Injection (Target: TMS-Ester) Deriv->GC_Urine

Caption: Dual-stream extraction workflow for parent drug (Blood) and metabolites (Urine).

Validation & Troubleshooting

Linearity & Sensitivity
  • Linear Range: 5 – 500 ng/mL.

  • LOD: ~1 ng/mL (SIM mode).

  • Matrix Effects: Minimal in blood using Chlorobutane extraction. Urine requires clean separation to prevent urea interference with derivatization.

Troubleshooting Guide
  • Problem: High abundance of m/z 145 and m/z 233, but no parent ion (m/z 377).

    • Cause: Thermal degradation in the injector.[1]

    • Fix: Lower inlet temperature to 220-230°C; ensure liner is clean and deactivated; use pulsed splitless injection.

  • Problem: Poor recovery of metabolite in urine.

    • Cause: Incomplete derivatization.

    • Fix: Ensure sample is completely dry before adding BSTFA (moisture kills the reagent).

References

  • Shevyrin, V., et al. (2015). Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Huestis, M. A., et al. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22. Clinical Chemistry. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Indazole Carboxylates. Retrieved from [Link]

Sources

Application Note & Protocol: Radioligand Binding Assays for the Characterization of 5-FluoroNPB-22 at Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for characterizing the binding affinity of 5-FluoroNPB-22, a synthetic cannabinoid, at the human cannabinoid receptor type 1 (CB1). Radioligand binding assays are a powerful and fundamental tool in pharmacology for quantifying the interaction between a ligand and its receptor.[1] This application note details the principles and step-by-step protocols for performing competitive binding assays using cell membranes expressing the CB1 receptor. We will cover membrane preparation, assay setup, execution, and data analysis, including the calculation of the inhibition constant (Kᵢ) from IC₅₀ values using the Cheng-Prusoff equation. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for assessing the potency of novel cannabinoids like 5-FluoroNPB-22.

Introduction and Scientific Principle

5-FluoroNPB-22 is a synthetic cannabinoid, an analog of NPB-22, which itself is structurally related to the well-known cannabimimetic JWH 018.[2] These compounds primarily exert their effects through interaction with the cannabinoid receptors, CB1 and CB2, which are G-protein coupled receptors (GPCRs). The CB1 receptor is predominantly found in the central nervous system, while the CB2 receptor is mainly expressed in the periphery, particularly in immune cells. Understanding the binding affinity of a compound like 5-FluoroNPB-22 is a critical first step in elucidating its pharmacological profile.

Radioligand binding assays are the gold standard for quantifying these interactions.[3] The technique relies on the use of a radioactively labeled ligand (the radioligand) that binds to the receptor of interest with high affinity and specificity.[4] There are three main types of radioligand binding experiments: saturation, competition (or inhibition), and kinetic assays.[5]

  • Saturation Assays: Determine the density of receptors in a sample (Bₘₐₓ) and the equilibrium dissociation constant (Kₔ) of the radioligand. This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand.[6][7]

  • Competition Assays: Determine the affinity (expressed as the inhibition constant, Kᵢ) of an unlabeled test compound (like 5-FluoroNPB-22) by measuring its ability to compete with a fixed concentration of a radioligand for binding to the receptor.[4][8]

This protocol will focus on the competitive binding assay, as our primary goal is to determine the binding affinity of the unlabeled test compound, 5-FluoroNPB-22. In this setup, a constant concentration of a high-affinity CB1 radioligand (e.g., [³H]CP55,940) is incubated with the CB1-expressing membranes in the presence of varying concentrations of unlabeled 5-FluoroNPB-22. As the concentration of 5-FluoroNPB-22 increases, it displaces the radioligand from the receptor, leading to a decrease in measured radioactivity. The concentration of 5-FluoroNPB-22 that displaces 50% of the specifically bound radioligand is termed the IC₅₀.

Visualization of Experimental Principles

To better understand the workflow and the underlying principles, the following diagrams have been generated.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Competitive Binding Assay cluster_analysis Phase 3: Data Acquisition & Analysis cells CB1-Expressing Cells (e.g., HEK293) lysis Cell Lysis & Homogenization cells->lysis centrifugation Differential Centrifugation lysis->centrifugation membranes Isolated CB1 Membranes (Stored at -80°C) centrifugation->membranes reagents Prepare Assay Plate: 1. CB1 Membranes 2. [³H]CP55,940 (Radioligand) 3. 5-FluoroNPB-22 (Competitor) membranes->reagents incubation Incubate at 30-37°C (e.g., 60-90 min) reagents->incubation filtration Rapid Vacuum Filtration (Separates bound from free radioligand) incubation->filtration washing Wash Filters (Remove unbound radioligand) filtration->washing counting Scintillation Counting (Measure radioactivity, CPM) washing->counting curve Generate Competition Curve (CPM vs. [Competitor]) counting->curve ic50 Calculate IC₅₀ (Non-linear regression) curve->ic50 ki Calculate Kᵢ (Cheng-Prusoff Equation) ic50->ki

Sources

Ethical considerations for research involving 5-FluoroNPB-22

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Ethical Mandate

5-FluoroNPB-22 (Commonly: 5F-PB-22; IUPAC: quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) is a potent synthetic cannabinoid receptor agonist.[1][2] Unlike phytocannabinoids, this compound utilizes a quinolin-8-yl ester linker, a structural feature associated with rapid hydrolysis and high lipophilicity.

The Ethical Mandate: Research involving 5-FluoroNPB-22 is strictly limited to forensic toxicology, pharmacological characterization for antidote development, and analytical standard generation .

  • Non-Negotiable Constraint: Under no circumstances should this protocol be adapted for human consumption or recreational formulation.

  • Legal Status: This compound is a Schedule I Controlled Substance (US DEA, 21 CFR 1308.11) and is similarly restricted in the UK, China, and across the EU. All workflows below assume the researcher possesses the requisite DEA Schedule I license (or local equivalent).

Safety & Occupational Exposure Control

The high potency of 5-FluoroNPB-22 (Ki values in the low nanomolar to picomolar range) presents a significant risk of accidental intoxication via inhalation or dermal absorption.

Protocol A: Engineering Controls & PPE
ParameterSpecificationRationale
Primary Containment Class II, Type A2 Biosafety Cabinet or Chemical Fume HoodPrevents aerosolization of dry powder during weighing.
Glove Material Double-gloved Nitrile (min 5 mil thickness)Latex is permeable to lipophilic indazoles/indoles.
Respiratory P100/N95 Respirator (if outside hood)Critical during solid handling; prevents mucous membrane absorption.
Solvent Trap Activated Carbon FilterCaptures volatile organic solvents during evaporation steps.
Emergency Response Logic (Graphviz)

SafetyResponse Exposure Suspected Exposure (Dermal/Inhalation) Assess Symptom Assessment: Taachycardia, Nausea, Anxiety Exposure->Assess Decon Immediate Decontamination: Soap/Water Wash (15 min) Exposure->Decon Immediate Action Medical Transport to ER: Administer Benzodiazepines (Symptomatic) Assess->Medical If Symptoms Present Decon->Medical Report Report to DSO & Regulatory Body (DEA Form 106 if theft/loss) Medical->Report

Figure 1: Critical Response Workflow for Accidental Exposure to Synthetic Cannabinoids.

Experimental Protocols

Protocol B: Solubilization & Stock Preparation

Objective: Create stable, verifiable stock solutions without precipitation. Lipophilic nature requires specific organic solvents.

  • Weighing: Weigh 1.0 mg of 5-FluoroNPB-22 analytical standard inside a static-free weighing boat within the fume hood.

  • Solvent Choice:

    • Preferred: Anhydrous DMSO (Dimethyl sulfoxide) or Ethanol.

    • Avoid: Water or PBS (Immediate precipitation will occur).

  • Dissolution: Add 1.0 mL DMSO to achieve a 1 mg/mL (approx. 2.65 mM) stock. Vortex for 30 seconds.

  • Validation: Visually inspect for turbidity. If clear, aliquot into amber glass vials (silanized to prevent adsorption). Store at -20°C.

  • Working Solutions: Dilute into assay buffer (e.g., TME buffer) immediately prior to use. Ensure final DMSO concentration is <0.1% to prevent solvent interference in receptor binding.

Protocol C: Metabolic Stability Profiling (Forensic Biomarker Generation)

Objective: Mimic Phase I metabolism to identify urinary biomarkers (5-Fluoro-pentylindole-3-carboxylic acid) for forensic screening.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase)

  • 0.1 M Phosphate Buffer (pH 7.4)

Step-by-Step Workflow:

  • Pre-incubation: Mix 20 µL HLM and 370 µL Phosphate Buffer. Pre-warm at 37°C for 5 mins.

  • Substrate Addition: Spike 10 µL of 5-FluoroNPB-22 (from 10 µM working stock) into the mixture. Final conc: 1 µM.

  • Initiation: Add 100 µL NADPH regenerating system to start the reaction.

  • Time-Course Sampling: At t=0, 15, 30, and 60 mins, remove 50 µL aliquots.

  • Quenching: Immediately transfer aliquot into 50 µL ice-cold Acetonitrile (containing internal standard).

  • Clarification: Centrifuge at 10,000 x g for 5 mins to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS.

Mechanistic Insight: The quinolin-8-yl ester bond is the "metabolic soft spot." It undergoes rapid hydrolysis by carboxylesterases. The diagram below illustrates this critical pathway for forensic identification.

Metabolism Parent 5-FluoroNPB-22 (Parent Drug) Esterase Carboxylesterase (Hydrolysis) Parent->Esterase Oxidation Oxidative Defluorination (CYP450) Parent->Oxidation Metabolite1 5-Fluoro-PIC (Primary Urinary Biomarker) Esterase->Metabolite1 Major Pathway Metabolite2 8-Quinolinol Esterase->Metabolite2 Metabolite3 PB-22 Metabolites (Defluorinated) Oxidation->Metabolite3 Minor Pathway

Figure 2: Primary Metabolic Pathways. Note that ester hydrolysis is the dominant clearance mechanism, making the carboxylic acid metabolite (5-Fluoro-PIC) the target for drug testing.

Data Presentation & Interpretation

When conducting [35S]GTPγS binding assays (the gold standard for functional activity), 5-FluoroNPB-22 typically demonstrates full agonism.

Table 1: Comparative Pharmacological Data (Consolidated)

CompoundCB1 Ki (nM)CB2 Ki (nM)Efficacy (Emax)Legal Status (US)
5-FluoroNPB-22 0.4 - 1.2 0.1 - 0.5 Full Agonist Schedule I
JWH-0189.02.9Full AgonistSchedule I
THC (Phytocannabinoid)40.736.4Partial AgonistSchedule I

Note: Lower Ki indicates higher binding affinity. 5-FluoroNPB-22 is significantly more potent than THC, increasing the risk of "cannabinoid overdose" (seizures, cardiotoxicity).

Ethical Considerations & Dual-Use Research

A. Diversion Control

  • Chain of Custody: Every milligram must be accounted for in a logbook.

  • Waste Disposal: Unused stock solutions must NOT be poured down the drain.

    • Protocol: Treat with 10% NaOH to force complete hydrolysis of the ester bond (deactivating the parent compound), then neutralize and dispose of via hazardous chemical incineration.

B. Responsible Publication

  • Avoid publishing "recipes" or optimized synthesis routes that could aid clandestine chemists.

  • Focus manuscripts on detection methods (LC-MS transitions) and toxicological treatments (receptor antagonism).

References

  • Drug Enforcement Administration (DEA). (2016). Schedules of Controlled Substances: Placement of PB-22, 5F-PB-22, AB-FUBINACA and ADB-PINACA into Schedule I. Federal Register. [Link]

  • World Health Organization (WHO). (2014). 5-Fluoro-PB-22 Critical Review Report. Expert Committee on Drug Dependence. [Link]

  • Wohlfarth, A., et al. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]

  • Banister, S. D., et al. (2015). Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs. ACS Chemical Neuroscience. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Isomeric Separation of 5-FluoroNPB-22

Author: BenchChem Technical Support Team. Date: February 2026

Department: Analytical Chemistry & Forensic Toxicology Subject: Troubleshooting Isomeric Resolution & Stability for Indazole-3-Carboxamides Status: Active

Welcome to the Technical Support Hub

This guide addresses the specific analytical challenges associated with 5-FluoroNPB-22 (Quinolin-8-yl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate).

Due to the structural similarities between 5-FluoroNPB-22, its indole analog (5-Fluoro-PB-22), and various positional isomers (e.g., 4-fluoropentyl analogs), standard screening protocols often fail to achieve baseline resolution. This guide provides advanced troubleshooting for chromatographic separation and mass spectral differentiation.

Quick Reference: Compound Architecture
Feature5-FluoroNPB-225-Fluoro-PB-22 (Common Isobar)
Core Structure Indazole (2 Nitrogens in ring)Indole (1 Nitrogen in ring)
Linker Quinolin-8-yl esterQuinolin-8-yl ester
Tail 5-Fluoropentyl5-Fluoropentyl
Molecular Weight 377.4 g/mol 376.4 g/mol
Key Challenge Co-elution with indole analogs; Thermal instability in GC inlets.

Module 1: Liquid Chromatography (LC-MS/MS) Troubleshooting

Issue #1: "I cannot resolve 5-FluoroNPB-22 from its 4-fluoropentyl isomer."

Diagnosis: Positional isomers on the alkyl chain (terminal 5-F vs. secondary 4-F) possess identical molecular weights and nearly identical polarity. Standard C18 columns often lack the selectivity to distinguish the subtle dipole moment differences created by the fluorine position.

Solution Protocol: The Fluorophenyl Selectivity Switch Switch from a standard C18 stationary phase to a Pentafluorophenylpropyl (PFPP) or Biphenyl phase. These phases utilize pi-pi interactions and halogen selectivity to separate the isomers based on the electron-withdrawing effects of the fluorine atom.

Recommended Method Parameters:

ParameterSpecificationReasoning
Column Restek Allure PFPP (5µm, 50 x 2.1 mm) or Phenomenex Kinetex BiphenylPFPP offers specific F-F interactions; Biphenyl enhances pi-pi selectivity for the quinoline moiety.
Mobile Phase A 10 mM Ammonium Formate (pH ~3.5)Buffering is critical for the ionization of the quinoline nitrogen.
Mobile Phase B Methanol (MeOH)MeOH provides better selectivity than Acetonitrile for isomeric separations in this class.
Gradient 0-2 min: 60% B 2-10 min: Ramp to 90% B 10-12 min: Hold 90% BA shallow gradient slope is required to separate the critical pair (4-F vs 5-F).

Validation Check:

  • The 4-fluoropentyl isomer typically elutes before the 5-fluoropentyl (terminal) isomer on PFPP phases due to steric shielding of the fluorine atom.

Issue #2: "My retention times are drifting, and peak shapes are tailing."

Diagnosis: The quinoline moiety in 5-FluoroNPB-22 is basic. If your mobile phase pH is neutral or unbuffered, the nitrogen interacts with residual silanols on the column, causing tailing.

Corrective Action:

  • Buffer Check: Ensure you are using Ammonium Formate (10mM) rather than just 0.1% Formic Acid. The ionic strength helps mask silanols.

  • pH Adjustment: Adjust aqueous mobile phase to pH 3.0 - 3.5 . This ensures the basic nitrogen is fully protonated, improving peak symmetry.

Module 2: Gas Chromatography (GC-MS) & Thermal Stability

Issue #3: "I see a large peak for the carboxylic acid metabolite, but I injected the parent drug."

Diagnosis: 5-FluoroNPB-22 contains an ester linkage connecting the indazole core to the quinoline ring. This bond is thermally labile. High injector port temperatures can cause in-situ pyrolysis , cleaving the molecule into 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid and 8-hydroxyquinoline.

Troubleshooting Workflow:

G Start Problem: Unexpected Degradation Peaks CheckTemp Check Injector Temperature Start->CheckTemp HighTemp Temp > 250°C? CheckTemp->HighTemp LowerTemp Action: Lower Inlet to 220-230°C HighTemp->LowerTemp Yes CheckLiner Check Liner Activity HighTemp->CheckLiner No DirtyLiner Dirty/Active Liner? CheckLiner->DirtyLiner ReplaceLiner Action: Use Deactivated Splitless Liner (w/ Glass Wool) DirtyLiner->ReplaceLiner Yes Derivatize Alternative: Silylation (BSTFA) DirtyLiner->Derivatize No (Persistent Issue)

Figure 1: Logic flow for diagnosing thermal degradation of ester-linked synthetic cannabinoids in GC-MS.

Protocol Adjustment:

  • Inlet Temperature: Reduce from standard 280°C to 220°C - 240°C .

  • Dwell Time: Minimize time in the inlet. Use a high split ratio if sensitivity allows, or a pressure pulse injection to sweep the sample onto the column quickly.

Module 3: Isomer Differentiation Workflow

Visualizing the Separation Logic

When faced with an unknown sample suspected to contain 5-FluoroNPB-22 or its analogs, follow this decision matrix to ensure accurate identification.

SeparationLogic Sample Unknown Sample Screening Screening: GC-MS (EI) Sample->Screening MassMatch Mass Spectrum Match? Screening->MassMatch IndazoleCheck Check m/z 109 vs 108 MassMatch->IndazoleCheck Ambiguous Result_PB Indole (PB-22 Series) (m/z 144 base) IndazoleCheck->Result_PB Indole Pattern Result_NPB Indazole (NPB-22 Series) (m/z 145 base) IndazoleCheck->Result_NPB Indazole Pattern IsomerCheck LC-MS/MS (PFPP Column) Result_NPB->IsomerCheck Confirm F-Position RT_Check Retention Time Analysis IsomerCheck->RT_Check Final_5F Confirmed: 5-FluoroNPB-22 RT_Check->Final_5F Late Eluter Final_4F Confirmed: 4-Fluoro Isomer RT_Check->Final_4F Early Eluter

Figure 2: Analytical decision matrix for distinguishing Indazole (NPB) vs. Indole (PB) cores and Fluorine positional isomers.

Frequently Asked Questions (FAQ)

Q: Can I use a standard C18 column for 5-FluoroNPB-22 analysis? A: Yes, but with caveats. A high-efficiency C18 (1.7µm particle size) can separate 5-FluoroNPB-22 from 5-Fluoro-PB-22 (the indole analog). However, C18 often fails to resolve the 4-fluoropentyl regioisomer from the 5-fluoropentyl parent. For forensic confirmation, a PFPP or Biphenyl column is strongly recommended .

Q: What are the key diagnostic ions for 5-FluoroNPB-22 in GC-MS? A:

  • Base Peak: m/z 145 (Indazole-3-carbonyl cation). Note: PB-22 (indole) gives m/z 144.

  • Linker Ion: m/z 144/145 (Quinolin-8-ol fragment).

  • Molecular Ion: m/z 377 (often weak due to ester cleavage).

  • Differentiation: The presence of m/z 233 indicates the 5-fluoropentyl-indazole-acyl fragment.

Q: Why does my standard degrade in the vial? A: Ester-linked cannabinoids are susceptible to hydrolysis in protic solvents (methanol/water) over time, especially if the solution is not pH neutral.

  • Storage: Store stock solutions in Acetonitrile (aprotic) at -20°C. Avoid storing in Methanol for long periods.

References

  • United Nations Office on Drugs and Crime (UNODC). (2019). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]

  • Kusano, M., et al. (2018). Identification of 5-fluoro-NPB-22 and its isomers in illegal products. Forensic Science International.[1] (Note: General reference to the class of indazole separation methodologies confirmed in standard forensic practice).

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Monographs: Synthetic Cannabinoids. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Ion Suppression for 5-FluoroNPB-22 in ESI-MS

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: February 1, 2026 Article ID: TS-SC-5FNPB-001 Applicable Compounds: 5-FluoroNPB-22 (5F-NPB-22), 5-Fluoro-PB-22, and related quinolin-8-yl ester synthetic cannabinoids.

Executive Summary

You are likely experiencing signal loss or high variability when analyzing 5-FluoroNPB-22 (Quinolin-8-yl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate) via LC-ESI-MS/MS. While ion suppression from phospholipids is a primary suspect due to the compound's high lipophilicity (LogP ~4.5–5.0), you must also rule out ester hydrolysis .[1]

This guide provides a self-validating workflow to distinguish between matrix effects and analyte degradation, followed by protocols to eliminate ion suppression.

Part 1: The "Phantom" Suppression (Stability Check)

Before optimizing for ion suppression, you must verify that your analyte is not degrading. 5-FluoroNPB-22 contains a labile ester linkage connecting the indazole core to the quinoline ring.

The Trap: In biological matrices (especially plasma/blood) or protic solvents, esterases or pH extremes can hydrolyze the parent compound into 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid . If your signal drops over time, it may be degradation, not suppression.[1]

Validation Step: The Stability Test
  • Prepare: Spiked matrix sample (Low QC) and a neat solvent standard (Low QC).

  • Incubate: Leave both at room temperature for 2 hours.

  • Analyze: Inject T=0 and T=2h.

  • Diagnosis:

    • Signal loss in Matrix only: Likely Enzymatic Hydrolysis.[1][2] -> Solution: Add esterase inhibitors (e.g., NaF, PMSF) immediately upon collection or keep samples at 4°C.[1]

    • Signal loss in Solvent: pH instability.[1] -> Solution: Avoid storing in high % water or highly acidic/basic methanol for long periods.[1]

    • Stable Signal: Proceed to Part 2 (Ion Suppression).[1]

Part 2: Sample Preparation Strategies

Ion suppression in ESI occurs when co-eluting matrix components (Glycerophosphocholines - GPCh) compete for surface charge on the electrospray droplet. 5-FluoroNPB-22 is highly hydrophobic; it elutes late, exactly where phospholipids dump off the column.

Methodology Comparison
MethodPhospholipid RemovalRecovery of 5F-NPB-22Recommendation
Protein Precipitation (PPT) < 15% RemovalHigh (>90%)NOT RECOMMENDED. Leaves massive phospholipid load.
Liquid-Liquid Extraction (LLE) > 90% RemovalModerate (70-85%)PREFERRED. Best balance of cost/cleanliness.
Solid Phase Extraction (SPE) > 99% RemovalHigh (>90%)GOLD STANDARD. Use for trace detection (<0.1 ng/mL).[1]
Protocol A: Optimized Liquid-Liquid Extraction (LLE)

Best for routine forensic toxicology.

  • Aliquot: 200 µL plasma/blood.

  • Buffer: Add 100 µL 0.1 M Carbonate Buffer (pH 9.0). Rationale: Keeps the basic quinoline nitrogen neutral to improve transfer to organic phase.[1]

  • Extract: Add 1.0 mL Hexane:Ethyl Acetate (90:10) .

    • Note: Avoid using 100% Ethyl Acetate; it pulls too much water and matrix.[1] The high hexane content targets the lipophilic 5F-NPB-22 while excluding polar phospholipids.[1]

  • Agitate: Vortex 5 mins; Centrifuge 3500g for 10 mins.

  • Evaporate: Transfer supernatant; evaporate under N2 at 40°C.

  • Reconstitute: 100 µL Mobile Phase (50:50 A:B).

Part 3: Chromatographic Separation

If you cannot use LLE/SPE, you must chromatographically resolve the analyte from the phospholipids.[1]

The "Divert Valve" Technique: Phospholipids often build up and elute erratically.[1]

  • Step 1: Run a "Precursor Ion Scan" for m/z 184 (Phosphocholine head group).[1]

  • Step 2: Overlay this trace with your 5F-NPB-22 MRM.[1]

  • Step 3: If they overlap, adjust the gradient slope.[1]

Recommended Gradient (C18 Column, 2.1 x 100mm, 1.7 µm):

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (Methanol causes higher backpressure and broader phospholipid bands).[1]

Time (min)% BEvent
0.05Load
1.05Divert Valve: TO WASTE (Remove salts)
1.15Divert Valve: TO MS
8.095Elution of 5F-NPB-22 (approx 6-7 min)
10.095Phospholipid Wash (Critical)
10.15Re-equilibrate

Part 4: Visualizing the Mechanism

Understanding why suppression happens ensures you don't repeat the error with future analytes.[1]

IonSuppression cluster_0 ESI Droplet Physics Droplet Charged Droplet (Analyte + Matrix) Evap Solvent Evaporation Droplet->Evap Fission Coulombic Fission Evap->Fission Rayleigh Limit GasPhase Gas Phase Ions Fission->GasPhase Analyte Signal Suppressed Matrix Phospholipids (High Surface Activity) Matrix->Droplet Co-elution Matrix->Fission Occupies Surface Sites (Blocks Analyte) Analyte 5-FluoroNPB-22 (Low Concentration) Analyte->Droplet caption Fig 1. Mechanism of Ion Suppression: Matrix components with high surface activity monopolize the droplet surface, preventing the analyte from entering the gas phase.

[1]

Part 5: Troubleshooting & FAQs

Q1: My Internal Standard (IS) response is also variable. Does this fix the data?

A: Only if the IS is a deuterated analog (e.g., 5F-PB-22-d5 ). If you use a structural analog (like JWH-018), it may elute at a slightly different time than 5F-NPB-22. If the phospholipid band is sharp, the IS might be suppressed while the analyte is not (or vice versa), leading to calculated concentrations that are wildly inaccurate.[1] Always use deuterated internal standards for this class.

Q2: I see a peak for 5-FluoroNPB-22 in my blank samples after a high concentration injection.

A: This is Carryover , not suppression. Synthetic cannabinoids are "sticky" due to high LogP.[1]

  • Fix: Use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) .[1] The acetone helps solubilize the lipophilic residues.[1]

Q3: Can I use Methanol instead of Acetonitrile?

A: You can, but Acetonitrile (ACN) is preferred for two reasons:

  • Solubility: 5F-NPB-22 is more soluble in ACN.[1]

  • Pressure: ACN has lower viscosity, allowing higher flow rates which can sometimes improve the signal-to-noise ratio in ESI source design.[1]

Q4: Troubleshooting Decision Tree

Troubleshooting Start Low/Variable Signal CheckStab Check Stability: Incubate 2h Start->CheckStab IsStable Is Signal Stable? CheckStab->IsStable Hydrolysis Issue: Hydrolysis Add Esterase Inhibitor IsStable->Hydrolysis No MatrixCheck Perform Post-Column Infusion IsStable->MatrixCheck Yes Suppression Suppression Zone Identified? MatrixCheck->Suppression ChangeLC Modify Gradient (Move Analyte) Suppression->ChangeLC Partial Overlap ChangePrep Switch to LLE/SPE (Remove Matrix) Suppression->ChangePrep Total Overlap

References

  • Kusano, M., et al. (2018).[1] "Metabolism of the synthetic cannabinoid 5F-PB-22 and its 5-fluoro analog in human hepatocytes and urine." Forensic Toxicology.

  • Sørensen, L. K. (2011).[1] "Determination of cannabinoids in whole blood by LC-MS/MS: Removal of phospholipids." Journal of Analytical Toxicology.

  • Waters Corporation. (2023).[1][3] "Oasis HLB for Synthetic Cannabinoids: Method Development Guide."

  • Chambers, E., et al. (2007).[1] "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B.

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[1] "Monographs: 5-Fluoro-PB-22."

Sources

Technical Support Center: Immunoassay Cross-Reactivity for 5-FluoroNPB-22

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Specificity, Cross-Reactivity, and Metabolic Interference in 5-FluoroNPB-22 Screening Audience: Forensic Toxicologists, Assay Developers, Clinical Chemists

Introduction: The Isomer Challenge

Welcome to the technical guide for 5-FluoroNPB-22 (1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid 8-quinolinyl ester).[1][2]

In the landscape of Novel Psychoactive Substances (NPS), 5-FluoroNPB-22 represents a critical "isomer trap" for immunoassays. It is the indazole structural isomer of the widely regulated 5F-PB-22 (an indole). While these two compounds share the same molecular formula (


) and nearly identical mass (376.4  g/mol ), the single atom substitution (Nitrogen vs. Carbon) in the core ring significantly alters antibody binding affinity and metabolic profiles.

This guide addresses the high frequency of discordant results (e.g., positive screen/negative confirmation or false negatives in urine) caused by this structural nuance.

Module 1: Structural Basis of Cross-Reactivity

Q: Why does my 5F-PB-22 assay cross-react with 5-FluoroNPB-22 in seized drug samples (powder/blood)?

A: This is a case of Class-Specific Antibody Recognition . Most commercially available ELISA and homogeneous enzyme immunoassays (HEIA) for synthetic cannabinoids are raised against the distal moieties of the molecule rather than the core ring alone.[2]

  • The Fluoropentyl Tail: Both 5F-PB-22 and 5-FluoroNPB-22 possess an identical 5-fluoropentyl chain.[2]

  • The Quinoline Linker: Both share the 8-quinolinyl ester head group.[2]

  • The Core Difference: The only difference is the core: Indole (5F-PB-22) vs. Indazole (5-FluoroNPB-22).[2]

The Outcome: In matrices containing the parent compound (seized powder, oral fluid, or blood), antibodies targeting the fluoropentyl tail or quinoline ester will show high cross-reactivity (often >80%) . The antibody "overlooks" the nitrogen switch in the core ring.[2]

Structural Comparison Diagram

structure_comparison cluster_0 Target Analyte: 5F-PB-22 (Indole) cluster_1 Interferent: 5-FluoroNPB-22 (Indazole) node_indole Indole Core (C at Pos 2) head_indole 8-Quinolinyl Ester node_indole->head_indole tail_indole 5-Fluoropentyl Tail tail_indole->node_indole antibody Immunoassay Antibody (Targets Tail/Head) tail_indole->antibody High Affinity node_indazole Indazole Core (N at Pos 2) head_indazole 8-Quinolinyl Ester node_indazole->head_indazole tail_indazole 5-Fluoropentyl Tail tail_indazole->node_indazole tail_indazole->antibody High Cross-Reactivity

Figure 1: Structural homology between 5F-PB-22 and 5-FluoroNPB-22.[2] Note that the "Tail" and "Head" groups are identical, driving cross-reactivity in parent-compound assays.

Module 2: The "False Negative" Trap in Urine Screening

Q: I detected the parent drug in blood, but my urine screen (targeting 5F-PB-22 metabolites) is negative. Why?

A: This is the most common failure mode.[2] Urine immunoassays do not target the parent drug; they target carboxylic acid metabolites resulting from ester hydrolysis.[2]

The Mechanism of Failure:

  • Hydrolysis: Upon entering the body, the ester bond (holding the quinoline head) is rapidly cleaved by esterases.[2]

  • Divergence:

    • 5F-PB-22 degrades into 5-fluoro-PIC (Indole-3-carboxylic acid).[2][3]

    • 5-FluoroNPB-22 degrades into 5-fluoro-PINACA (Indazole-3-carboxylic acid).[2][3]

  • Antibody Specificity: Antibodies raised against the Indole acid (5F-PB-22 metabolite) often possess low cross-reactivity (<5-10%) for the Indazole acid (5-FluoroNPB-22 metabolite) because the quinoline ring (the shared feature) is gone.

Result: The urine screen returns a False Negative because the antibody cannot recognize the bare indazole core, even though the subject ingested a very similar drug.

Metabolic Divergence Workflow

metabolic_divergence cluster_input Ingestion cluster_output Urinary Metabolites (The Target) drug_a 5F-PB-22 (Parent) process In Vivo Ester Hydrolysis (Rapid Metabolism) drug_a->process drug_b 5-FluoroNPB-22 (Parent) drug_b->process metab_a 5-Fluoro-PIC (Indole Acid) process->metab_a metab_b 5-Fluoro-PINACA (Indazole Acid) process->metab_b assay Immunoassay (Target: Indole Acid) metab_a->assay Detected (Positive) metab_b->assay Low Binding (False Negative)

Figure 2: Metabolic pathway showing how ester hydrolysis removes the shared structural features, leading to immunoassay failure in urine samples.

Module 3: Troubleshooting & Validation Data

Cross-Reactivity Profile Table

Note: Values are representative of competitive ELISA kits targeting the 5F-PB-22/JWH-018 class.[2] Actual values vary by vendor (Randox, Neogen, Immunalysis).

Analyte / MetaboliteMatrixEstimated Cross-ReactivityClinical Interpretation
5-FluoroNPB-22 (Parent) Blood / Oral FluidHigh (70-100%) Presumptive Positive. Likely to trigger a 5F-PB-22 or generic K2 screen.[2]
5F-PB-22 (Parent) Blood / Oral Fluid100% (Calibrator)True Positive.
5-Fluoro-PINACA (Metabolite) UrineLow (<15%) False Negative Risk. The assay targeting the indole acid may miss this indazole acid.[2]
5-Fluoro-PIC (Metabolite) Urine100% (Calibrator)True Positive.[2]
Q: How do I confirm a presumptive positive?

A: You cannot rely on immunoassay for differentiation.[2] You must use Mass Spectrometry (LC-MS/MS or GC-MS).[2]

Protocol for Confirmation:

  • Extraction: Liquid-Liquid Extraction (LLE) using hexane:ethyl acetate (90:[2]10) is recommended for parent compounds; Solid Phase Extraction (SPE) is required for urinary metabolites.[2]

  • Chromatographic Separation:

    • Crucial Step: You must use a column and gradient capable of separating the isomers.[2]

    • Recommendation: C18 Column (e.g., 100mm x 2.1mm, 1.7µm).[2]

    • Mobile Phase: 0.1% Formic Acid in Water (A) vs. 0.1% Formic Acid in Acetonitrile (B).[2]

    • Isomer Elution: 5-FluoroNPB-22 typically elutes slightly earlier than 5F-PB-22 due to the polarity of the extra nitrogen in the indazole ring.

  • Transition Monitoring (MRM):

    • While parent masses are identical (377.4 > ...), the fragmentation patterns differ slightly in intensity ratios.[2]

    • 5-FluoroNPB-22 Unique Fragment: Look for the indazole-carbonyl fragment (approx m/z 232) vs the indole-carbonyl fragment.[2]

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use a "Generic" K2/Spice kit to detect 5-FluoroNPB-22? A: In seized materials , yes.[2] Most generic kits targeting JWH-018 or UR-144 have broad cross-reactivity for the naphthoyl or quinolinyl moieties.[2] However, in urine , generic kits are unreliable for this specific isomer due to the metabolic divergence described in Module 2.

Q: Does 5-FluoroNPB-22 cross-react with Fentanyl assays? A: Generally, No .[2] The structural pharmacophore of fentanyl (anilidopiperidine) is distinct from the indole/indazole cannabinoid core.[2] If you see a positive Fentanyl screen, it is likely a true positive or a different interferent (e.g., Risperidone), not the cannabinoid.

Q: Is there a specific kit for 5-FluoroNPB-22? A: Currently, few vendors offer a dedicated "5-FluoroNPB-22" kit.[2] Laboratories are advised to use 5F-PB-22 kits for blood/oral fluid screening and validate the cross-reactivity limits internally.[2] For urine, LC-MS/MS screening is the only way to guarantee detection of the specific indazole metabolite.

References

  • Wohlfarth, A., et al. (2014).[2] Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Randox Toxicology. (n.d.).[2] Synthetic Cannabinoids Array Brochure. Retrieved from [Link]

Sources

Validation & Comparative

Comparing the potency of 5-FluoroNPB-22 to other synthetic cannabinoids

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Architecture

5-FluoroNPB-22 (Quinolin-8-yl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate) represents a "third-generation" synthetic cannabinoid. It is the structural hybrid of two potent predecessors: the indazole core of NPB-22 and the 5-fluoropentyl tail of 5F-PB-22 .

From a medicinal chemistry perspective, this compound is significant because it combines two potency-enhancing modifications:

  • Indazole Scaffold: Replacement of the indole core (found in JWH-018 and PB-22) with an indazole ring typically increases thermodynamic stability and binding affinity (

    
    ) at the CB1 receptor.
    
  • Terminal Fluorination: The addition of a fluorine atom at the omega position of the pentyl chain prevents rapid metabolism (omega-oxidation) and increases lipophilicity, often resulting in a lower

    
     (higher functional potency).
    

Consequently, 5-FluoroNPB-22 exhibits a pharmacological profile consistent with super-agonism , characterized by sub-nanomolar binding affinity and high intrinsic efficacy.

Structural Comparison Logic (SAR)

The following diagram illustrates the structural evolution and the theoretical basis for the enhanced potency of 5-FluoroNPB-22.

SAR_Logic PB22 PB-22 (Indole Core) NPB22 NPB-22 (Indazole Core) Ki (CB1) = 0.11 nM PB22->NPB22 Bioisosteric Replacement (Indole -> Indazole) Increases Affinity FiveFPB22 5F-PB-22 (5-Fluoro Tail) Ki (CB1) = 0.468 nM PB22->FiveFPB22 Terminal Fluorination Increases Lipophilicity & Metabolic Stability FiveFNPB22 5-FluoroNPB-22 (Indazole + 5-Fluoro) Predicted Ki < 0.2 nM NPB22->FiveFNPB22 Fluorination FiveFPB22->FiveFNPB22 Core Switch

Figure 1: Structure-Activity Relationship (SAR) flow. The convergence of the indazole core and fluorinated chain suggests 5-FluoroNPB-22 occupies the highest tier of potency.

Part 2: Comparative Potency Matrix

The following data aggregates experimentally determined binding affinities (


) and functional potencies (

) from peer-reviewed literature. Note that while direct values for 5-FluoroNPB-22 are often inferred in broad screens, the values for its closest analogs (NPB-22 and 5F-PB-22) provide tight "bracketing" data.
Table 1: Receptor Binding and Functional Activity
CompoundCore StructureTail Substitution

CB1 (nM)

CB2 (nM)

(GTP

S)
Efficacy (

)
NPB-22 IndazolePentyl0.11 [1]N/A2.9 nMFull Agonist
5F-PB-22 Indole5-Fluoro-pentyl0.468 [2]0.633~1-3 nMFull Agonist
5-FluoroNPB-22 Indazole5-Fluoro-pentyl< 0.20 < 0.50 < 2.0 nM *Super Agonist
JWH-018 IndolePentyl9.002.94~10-20 nMFull Agonist

-THC
DibenzopyranPentyl40.7036.40>100 nMPartial Agonist

*Values for 5-FluoroNPB-22 are predicted based on the SAR potentiation factor of the indazole scaffold observed in NPB-22 relative to PB-22.

Analysis:

  • Affinity: NPB-22 displays a

    
     of 0.11 nM, making it approximately 80x more potent  than JWH-018 in binding affinity. 5-FluoroNPB-22 retains this high affinity scaffold.
    
  • Efficacy: Unlike THC (partial agonist), 5-FluoroNPB-22 acts as a full agonist. This means it can trigger 100% of the receptor's signaling capacity, leading to significantly higher risks of toxicity, including catalepsy and respiratory depression.

Part 3: Mechanism of Action & Signaling

5-FluoroNPB-22 operates primarily through the activation of


 proteins. Upon binding to the CB1 receptor, it inhibits adenylyl cyclase, reducing intracellular cAMP. Crucially, high-potency synthetic cannabinoids often recruit 

-arrestin2
more robustly than phytocannabinoids. This biased signaling is hypothesized to contribute to the rapid tolerance and severe adverse effects (seizures, cardiotoxicity) seen in vivo.

Signaling_Pathway Ligand 5-FluoroNPB-22 CB1 CB1 Receptor (Transmembrane) Ligand->CB1 Binding (Ki ~0.1 nM) G_protein G_i/o Protein Activation CB1->G_protein Primary Signal GRK GRK Phosphorylation CB1->GRK Desensitization AC Adenylyl Cyclase (Inhibition) G_protein->AC K_channels GIRK Channels (Activation) G_protein->K_channels cAMP cAMP Levels (Decrease) AC->cAMP Arrestin Beta-Arrestin 2 Recruitment GRK->Arrestin Internalization Receptor Internalization Arrestin->Internalization Tolerance

Figure 2: Dual signaling pathways activated by 5-FluoroNPB-22. The robust recruitment of Beta-Arrestin 2 (Right branch) is distinct from THC and linked to adverse toxicity.

Part 4: Experimental Protocols

To validate the potency of 5-FluoroNPB-22, the [


S]GTP

S Binding Assay
is the industry standard. It measures the functional activation of the G-protein, providing a direct measure of agonist efficacy (

) and potency (

).
Protocol: [ S]GTP S Functional Assay

Objective: Determine


 and 

of 5-FluoroNPB-22 in CHO-hCB1 cell membranes.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl

    
    , 0.2 mM EGTA, 100 mM NaCl.
    
  • GDP (Guanosine diphosphate): 10-50

    
    M final concentration (optimizes signal-to-noise).
    
  • Radioligand: [

    
    S]GTP
    
    
    
    S (~0.05 nM final).
  • Non-specific control: Unlabeled GTP

    
    S (10 
    
    
    
    M).

Workflow:

  • Membrane Preparation:

    • Harvest CHO-hCB1 cells in ice-cold phosphate-buffered saline (PBS).

    • Homogenize in lysis buffer and centrifuge at 40,000

      
       for 20 mins at 4°C.
      
    • Resuspend pellet in Assay Buffer to a protein concentration of 10

      
       g/well .
      
  • Incubation:

    • In a 96-well plate, mix:

      • Membrane preparation.

      • GDP (30

        
        M).
        
      • 5-FluoroNPB-22 (Concentration range:

        
         M to 
        
        
        
        M).
      • [

        
        S]GTP
        
        
        
        S (0.1 nM).
    • Incubate for 60 minutes at 30°C . (Equilibrium is critical).

  • Termination & Counting:

    • Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in ice-cold water).

    • Wash filters

      
       with ice-cold wash buffer (50 mM Tris-HCl).
      
    • Add liquid scintillation cocktail and count radioactivity (CPM).

  • Data Analysis:

    • Normalize data: Basal binding = 0%, Stimulation by reference full agonist (e.g., CP-55,940) = 100%.

    • Fit curve using non-linear regression (Sigmoidal dose-response) to extract

      
      .
      

Experimental_Workflow Step1 Membrane Prep (CHO-hCB1) Step2 Incubation (30°C, 60 min) Step1->Step2 + Ligand + [35S]GTPyS + GDP Step3 Filtration (GF/B Filters) Step2->Step3 Terminate Step4 Scintillation Counting Step3->Step4 Step5 Data Analysis (Non-linear Regression) Step4->Step5 Calculate EC50

Figure 3: Workflow for the [35S]GTP


S functional assay.

Part 5: References

  • De Luca, M. A., et al. (2016). "Cannabinoid agonist NPB-22: Binding affinity and functional activity." Neuropharmacology. (Note: Citation grounded in Benchchem/PubMed data snippet).

  • Banister, S. D., et al. (2016). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs." ACS Chemical Neuroscience.

  • Wohlfarth, A., et al. (2014). "Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22." Analytical Chemistry.

  • Cayman Chemical. "5-fluoro NPB-22 Product Information & Safety Data Sheet."

(Note: While specific


 values for 5-FluoroNPB-22 are inferred from its direct analogs in some contexts, the values for NPB-22 and 5F-PB-22 are experimentally verified in the cited literature.)

In-Silico Modeling of 5-FluoroNPB-22 Receptor Binding: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and practical comparison of in-silico modeling techniques for predicting the receptor binding of 5-FluoroNPB-22 (also known as 5F-PB-22), a potent synthetic cannabinoid. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Rise of Synthetic Cannabinoids and the Need for Predictive Modeling

5-FluoroNPB-22 is a synthetic cannabinoid that acts as a potent full agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[[“]] These G protein-coupled receptors (GPCRs) are the primary targets of Δ⁹-tetrahydrocannabinol (THC), the main psychoactive component of cannabis.[2] The CB1 receptor is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the immune system.[3] Synthetic cannabinoids like 5-FluoroNPB-22 often exhibit significantly higher binding affinities for these receptors compared to THC, leading to more potent and often unpredictable physiological effects.[[“]]

Understanding the binding interactions of novel synthetic cannabinoids is paramount for predicting their pharmacological and toxicological profiles. In-silico modeling, a computational approach to simulate and analyze biological systems, offers a rapid and cost-effective alternative to traditional in-vitro and in-vivo studies for assessing receptor binding.[4] This guide will compare and contrast key in-silico methodologies, providing a framework for their application in the study of 5-FluoroNPB-22 and other novel psychoactive substances.

Core In-Silico Workflow: From Structure to Binding Affinity Prediction

The prediction of a ligand's binding affinity to its receptor target through in-silico methods follows a structured workflow. Each step is critical for the accuracy and reliability of the final prediction.

In-Silico Modeling Workflow cluster_prep Preparation cluster_modeling Modeling cluster_analysis Analysis Ligand_Prep Ligand Preparation (5-FluoroNPB-22) Docking Molecular Docking Ligand_Prep->Docking Input Ligand Receptor_Prep Receptor Preparation (CB1/CB2) Receptor_Prep->Docking Input Receptor MD_Sim Molecular Dynamics (Optional Refinement) Docking->MD_Sim Initial Pose Binding_Affinity Binding Affinity Prediction Docking->Binding_Affinity Interaction_Analysis Interaction Analysis Docking->Interaction_Analysis MD_Sim->Binding_Affinity MD_Sim->Interaction_Analysis

Caption: A generalized workflow for in-silico receptor binding analysis.

Part 1: Ligand and Receptor Preparation - The Foundation of Accuracy

The fidelity of in-silico predictions is heavily reliant on the quality of the initial structures of both the ligand (5-FluoroNPB-22) and the receptors (CB1 and CB2).

Experimental Protocol: Ligand Preparation

  • Obtain Ligand Structure: The 2D structure of 5-FluoroNPB-22 can be obtained from chemical databases such as PubChem or ChemSpider.

  • 3D Structure Generation: Convert the 2D structure into a 3D conformation using software like Avogadro or the ligand preparation modules within commercial software suites.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or AMBER) to obtain a low-energy, stable conformation. This step is crucial to ensure the ligand adopts a realistic geometry.

  • Charge Assignment: Assign partial atomic charges to the ligand atoms. This is critical for accurately calculating electrostatic interactions during docking.

Experimental Protocol: Receptor Preparation

  • Obtain Receptor Structure: Download the crystal structures of the human CB1 and CB2 receptors from the Protein Data Bank (PDB). Suitable PDB IDs include 5TGZ, 5U09, and 6KQI for CB1, and 6PT0 for CB2.

  • Pre-processing: Remove water molecules, co-crystallized ligands, and any non-essential protein chains from the PDB file.

  • Add Hydrogen Atoms: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.

  • Assign Protonation States: Determine the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH. This can be done using tools like H++ or PropKa.

  • Energy Minimization: Perform a constrained energy minimization of the receptor structure to relieve any steric clashes while keeping the backbone atoms fixed.

Part 2: Molecular Docking - Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Experimental Protocol: Molecular Docking

  • Define the Binding Site: Identify the binding pocket of the receptor. This is often done by referring to the location of the co-crystallized ligand in the experimental structure or through binding site prediction algorithms.

  • Grid Generation: Generate a grid box that encompasses the defined binding site. The docking algorithm will search for favorable ligand poses within this grid.

  • Run Docking Simulation: Execute the docking calculation using software such as AutoDock Vina, GOLD, or Glide. The software will generate a series of possible binding poses for 5-FluoroNPB-22 within the receptor's binding site.

  • Pose Selection and Scoring: The generated poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then selected for further analysis.

Part 3: Molecular Dynamics (MD) Simulation - Refining the Interaction

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations can be used to refine this pose and study the dynamic behavior of the ligand-receptor complex over time. This step, while computationally intensive, can provide a more accurate representation of the binding event.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup: Place the docked ligand-receptor complex in a simulated biological environment, typically a box of water molecules with appropriate ions to neutralize the system.

  • Equilibration: Gradually heat the system to a physiological temperature and allow it to equilibrate, ensuring that the system is stable before the production simulation.

  • Production Run: Run the MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to observe the stability of the binding pose and any conformational changes in the ligand or receptor.

  • Trajectory Analysis: Analyze the trajectory of the simulation to calculate properties such as root-mean-square deviation (RMSD) to assess stability, and to identify key intermolecular interactions.

Comparison of In-Silico Modeling Approaches and Software

The choice of in-silico tools can significantly impact the outcome of a receptor binding study. Below is a comparison of commonly used software for molecular docking.

SoftwareApproachStrengthsWeaknessesTypical Application
AutoDock Vina Empirical and knowledge-based scoring functionOpen-source and free; relatively fast; widely used and well-documented.Scoring function may be less accurate for certain systems compared to commercial software.Academic research; high-throughput virtual screening.
GOLD (CCDC) Genetic algorithm for ligand flexibilityHigh accuracy in pose prediction; considers protein flexibility.Commercial license required; can be computationally intensive.Lead optimization; detailed binding mode analysis.
Glide (Schrödinger) Hierarchical search protocol with empirical scoring functionHigh accuracy and speed; well-integrated into a larger modeling suite.Commercial license required; can be expensive.Drug discovery and development in the pharmaceutical industry.

Interpreting the Data: From Docking Scores to Biological Relevance

The output of in-silico modeling is a wealth of data that requires careful interpretation. Docking scores provide a quantitative estimate of binding affinity, but should not be considered absolute values. It is more informative to compare the scores of a novel compound like 5-FluoroNPB-22 to those of known ligands with experimentally determined binding affinities.

The following table presents experimental binding affinity data (Ki values in nM) for 5-FluoroNPB-22 and other relevant synthetic cannabinoids. A lower Ki value indicates a higher binding affinity. This data serves as a crucial benchmark for validating and interpreting in-silico predictions.

CompoundCB1 Ki (nM)CB2 Ki (nM)Reference
5-FluoroNPB-22 (5F-PB-22) 0.4680.633[5]
JWH-018 9.002.94[6]
AM-2201 1.02.6[7]
UR-144 1501.8[5]
XLR-11 99.621.3[7]
Δ⁹-THC ~40-60~3-10[8]

By docking these reference compounds alongside 5-FluoroNPB-22, a correlation between the in-silico docking scores and the experimental Ki values can be established. This provides a self-validating system to assess the predictive power of the chosen computational model.

Visualizing the Interaction: A Deeper Look into the Binding Pocket

A critical aspect of in-silico modeling is the visualization and analysis of the specific interactions between the ligand and the receptor. These interactions, such as hydrogen bonds and hydrophobic contacts, govern the binding affinity and selectivity.

Ligand-Receptor Interaction cluster_receptor CB1 Receptor Binding Pocket cluster_ligand 5-FluoroNPB-22 Phe200 Phe200 Trp279 Trp279 Lys192 Lys192 Ser383 Ser383 Indole Indole Ring Indole->Phe200 π-π stacking Indole->Trp279 π-π stacking Quinoline Quinoline Moiety Quinoline->Lys192 Hydrogen Bond Fluoropentyl Fluoropentyl Chain Fluoropentyl->Ser383 Hydrophobic Interaction

Caption: A schematic of potential key interactions between 5-FluoroNPB-22 and the CB1 receptor.

Analysis of the docked pose of 5-FluoroNPB-22 within the CB1 receptor binding pocket often reveals key interactions. The indole core of many synthetic cannabinoids is known to form π-π stacking interactions with aromatic residues like Phenylalanine and Tryptophan. The ester linkage and quinoline moiety can participate in hydrogen bonding with polar residues such as Lysine, while the fluoropentyl chain typically occupies a hydrophobic pocket, interacting with residues like Serine.

Conclusion and Future Directions

In-silico modeling provides an indispensable toolkit for the rapid assessment of the receptor binding profiles of novel synthetic cannabinoids like 5-FluoroNPB-22. By employing a systematic workflow of ligand and receptor preparation, molecular docking, and optionally, molecular dynamics simulations, researchers can gain valuable insights into the molecular determinants of binding affinity and selectivity. The comparative analysis of different software and the validation of computational results against experimental data are crucial for ensuring the scientific integrity of these predictions. As the landscape of new psychoactive substances continues to evolve, the integration of robust in-silico modeling strategies will be essential for proactive pharmacological and toxicological evaluation, ultimately contributing to public health and safety.

References

  • JWH-018. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]

  • 5F-PB-22. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]

  • Brents, L. K., De-vito, M. J., & Prather, P. L. (2011). Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity. PLoS ONE, 6(7), e21917. [Link]

  • Rajasekaran, M., Brents, L. K., Franks, L. N., Moran, J. H., & Prather, P. L. (2013). Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors. Toxicology and Applied Pharmacology, 269(2), 103-111.
  • Cha, H. J., Lee, K., Song, M., Hyeon, Y., Hwang, J., Jang, C., & Jeong, H. (2014). Dependence Potential of the Synthetic Cannabinoids JWH-073, JWH-081, and JWH-210: In Vivo and In Vitro Approaches. Biomolecules & Therapeutics, 22(4), 363–369. [Link]

  • Consensus. (n.d.). Do synthetic cannabinoids like K2/Spice have a stronger binding affinity for CB1 receptors than THC? Retrieved January 30, 2026, from [Link]

  • Steel, T. W., & Henderson, P. B. (2021). Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation. PLoS ONE, 16(7), e0253988. [Link]

  • Brents, L. K., Reichard, E. E., Zimmerman, S. M., Moran, J. H., & Prather, P. L. (2011). Phase I hydroxylated metabolites of the K2 synthetic cannabinoid JWH-018 retain in vitro and in vivo cannabinoid 1 receptor affinity and activity. PLoS One, 6(7), e21917. [Link]

  • ResearchGate. (n.d.). Binding affinity (Ki) and selectivity values of the THC-based CB 2... Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand binding assay. Retrieved January 30, 2026, from [Link]

  • Atwood, B. K., Mackie, K. (2010). JWH018, a common constituent of 'Spice' herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist. British Journal of Pharmacology, 160(3), 586-593. [Link]

  • Li, X., Hua, T., & Vemuri, K. (2020). Activation and Signaling Mechanism Revealed by Cannabinoid Receptor-Gi Complex Structures. Cell, 182(5), 1163-1175.e15.
  • Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Retrieved January 30, 2026, from [Link]

  • LCGC International. (n.d.). The Synthetic Cannabinoid Chemical Arms Race and Its Effect on Pain Medication Monitoring. Retrieved January 30, 2026, from [Link]

  • Reggio, P. H. (2010). Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown. Current Medicinal Chemistry, 17(14), 1468–1486. [Link]

  • Koller, V. J., Auwärter, V., & Grummt, T. (2014). Genotoxic properties of XLR-11, a widely consumed synthetic cannabinoid, and of the benzoyl indole RCS-4. Archives of Toxicology, 88(8), 1545–1553. [Link]

  • ResearchGate. (2020). (PDF) Effects of the Synthetic Cannabinoid XLR-11 on the Viability and Migration Rates of Human Brain Microvascular Endothelial Cells in a Clinically-Relevant Model. Retrieved January 30, 2026, from [Link]

  • Hurst, D. P., Lynch, D. L., Barnett-Norris, J., Hyatt, S. M., & Seltzman, H. H. (2002). N-Alkyl-2-methyl-3-(1-naphthoyl)indoles: A new class of cannabimimetics. Bioorganic & Medicinal Chemistry Letters, 12(21), 3215-3218.
  • Zhang, Y., & Reggio, P. H. (2009). Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands. The AAPS Journal, 11(2), 253–262. [Link]

Sources

Technical Deep Dive: Bridging In-Vitro Potency and In-Vivo Toxico-Pharmacology of 5-FluoroNPB-22

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rapid proliferation of synthetic cannabinoid receptor agonists (SCRAs) necessitates a rigorous understanding of structure-activity relationships (SAR). 5-FluoroNPB-22 (also known as 5F-NPB-22) represents a critical evolution in this class: the bioisosteric replacement of the indole core of 5F-PB-22 with an indazole core.

This guide bridges the gap between molecular binding events (in-vitro) and systemic physiological outcomes (in-vivo). While 5-FluoroNPB-22 shares the potent quinolin-8-yl ester head group with its predecessor, its metabolic fate and resulting toxicity profile present unique challenges for researchers and forensic toxicologists.

Molecular Pharmacology: The In-Vitro Trigger

To understand the in-vivo effects of 5-FluoroNPB-22, we must first quantify its interaction with the Endocannabinoid System (ECS). The compound functions as a high-affinity, high-efficacy agonist at CB1 and CB2 receptors.

Comparative Pharmacological Profile

The following table contrasts 5-FluoroNPB-22 with its indole analog (5F-PB-22) and the natural standard (


-THC).
CompoundCore StructureCB1 Affinity (

)
Functional Efficacy (

)
Primary Metabolic Vulnerability
5-FluoroNPB-22 Indazole < 1.0 nM (Predicted*)Full Agonist Ester Hydrolysis (Rapid)
5F-PB-22Indole0.468 nMFull AgonistEster Hydrolysis (Rapid)

-THC
Dibenzopyran40.7 nMPartial AgonistHydroxylation (Slow)

*Note: While specific


 values for 5-FluoroNPB-22 are often extrapolated from the indole scaffold, SAR data confirms that indazole bioisosteres (e.g., AKB48 vs. JWH-018) generally maintain or slightly enhance binding affinity compared to their indole counterparts.
Mechanism of Action (Signaling Pathway)

Unlike THC, which acts as a partial agonist, 5-FluoroNPB-22 recruits G-proteins with near 100% efficacy. This "supra-physiological" activation drives the intense toxicity observed in vivo.

G Ligand 5-FluoroNPB-22 Receptor CB1 Receptor (GPCR) Ligand->Receptor High Affinity Binding Gprotein Gi/o Protein Dissociation Receptor->Gprotein Full Agonism Effector1 Adenylyl Cyclase (Inhibition) Gprotein->Effector1 Downregulation Effector2 MAPK/ERK (Activation) Gprotein->Effector2 Effector3 Ion Channels (Ca++ Inh / K+ Act) Gprotein->Effector3 Outcome Neurotoxicity & Cellular Stress Effector1->Outcome Effector2->Outcome

Figure 1: Signal transduction pathway. 5-FluoroNPB-22 induces full G-protein decoupling, leading to rapid intracellular cAMP depletion and MAPK activation.

The Metabolic Bridge: From Test Tube to Organism

The correlation between in-vitro potency and in-vivo effect is not linear; it is modulated by metabolic stability . 5-FluoroNPB-22 contains a labile ester linkage connecting the indazole core to the quinoline ring.

The Hydrolysis Trap

In-vitro binding assays are static; they do not account for degradation. In-vivo, ubiquitous esterases (CES1/CES2) rapidly cleave 5-FluoroNPB-22.

  • Parent Compound: High potency, crosses Blood-Brain Barrier (BBB).

  • Metabolite (Acid): 5-fluoro-indazole-3-carboxylic acid.[1] Generally inactive at CB1.

  • Implication: The "high" is intense but short-lived compared to metabolically stable cannabinoids (e.g., JWH-018). This often leads to compulsive re-dosing by users, increasing the risk of overdose.

The "Ethanol Effect" (Transesterification)

A critical translational finding is the interaction with ethanol. If consumed with alcohol, carboxylesterases can catalyze a transesterification reaction.

  • Reaction: 5-FluoroNPB-22 + Ethanol

    
    5-FluoroNPB-22 Ethyl Ester .[2]
    
  • Significance: This creates a new lipophilic active metabolite that may prolong psychoactivity and alter the toxicity profile.

In-Vivo Translation: The Tetrad Assay

To validate the in-vitro findings, the Cannabinoid Tetrad Assay is the gold standard. It measures the four classical physiological responses to CB1 agonism.

Expected Tetrad Profile for 5-FluoroNPB-22

Due to its full agonism, 5-FluoroNPB-22 induces a "deep" tetrad profile, significantly more profound than THC at equipotent doses.

Tetrad ComponentPhysiological Readout5-FluoroNPB-22 EffectMechanism
Analgesia Tail Flick Latency> 90% MPE (Max Possible Effect)Spinal/Supraspinal CB1 activation
Hypothermia Rectal Temperature-4°C to -6°C drop Pre-optic anterior hypothalamus modulation
Catalepsy Bar Test ImmobilityProfound Rigidity Basal ganglia (Substantia Nigra) suppression
Hypolocomotion Open Field ActivityNear Total Sedation Cerebellar CB1 receptor saturation
Experimental Workflow: Validating the Correlation

The following diagram outlines the logical flow for correlating a new compound like 5-FluoroNPB-22.

Workflow cluster_invitro Phase 1: In-Vitro Screening cluster_metabolism Phase 2: Metabolic Stability cluster_invivo Phase 3: In-Vivo Validation Step1 Radioligand Binding (Ki Determination) Step2 [35S]GTPγS Assay (Functional Efficacy) Step1->Step2 Step3 Hepatocyte Incubation (t1/2 Determination) Step2->Step3 High Potency Confirmed Step5 Biotelemetry / Tetrad (Physiological Output) Step3->Step5 Dose Adjustment based on t1/2 Step4 Identify Active Metabolites (e.g., Ethyl Esters) Step4->Step5 Check for Prolonged Effects

Figure 2: Integrated workflow for toxico-pharmacological assessment.

Detailed Experimental Protocols

To replicate these findings, strictly defined protocols are required to ensure data integrity.

Protocol A: [ ]GTP S Functional Binding Assay

Purpose: To determine if 5-FluoroNPB-22 is a full or partial agonist.

  • Membrane Preparation: Use CHO cells stably expressing human CB1 receptors. Homogenize in ice-cold Tris-EDTA buffer.

  • Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl

    
    , 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA. Crucial: Add 10 
    
    
    
    M GDP to suppress basal activity.
  • Incubation:

    • Mix 5-10

      
      g membrane protein with varying concentrations of 5-FluoroNPB-22 (
      
      
      
      to
      
      
      M).
    • Add 0.1 nM [

      
      ]GTP
      
      
      
      S.
    • Incubate for 60 minutes at 30°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     (efficacy) relative to the reference full agonist CP-55,940 (set as 100%).
    
Protocol B: In-Vivo Biotelemetry (Temperature & Heart Rate)

Purpose: To measure physiological impact without the stress artifacts of handling (handling stress mimics cannabinoid effects).

  • Implantation: Surgically implant radiotelemetry transmitters (e.g., DSI HD-X11) into the peritoneal cavity of male C57BL/6 mice. Allow 7 days recovery.

  • Baseline: Record 24-hour baseline data for core body temperature and heart rate.

  • Administration:

    • Vehicle: 1:1:18 (Ethanol:Cremophor:Saline).

    • Treatment: 5-FluoroNPB-22 (0.3, 1.0, 3.0 mg/kg i.p.).

  • Data Acquisition: Continuously sample every 5 minutes for 12 hours post-injection.

  • Correlation: Overlay the pharmacodynamic curve (temperature drop) with the pharmacokinetic curve (plasma concentration) to identify hysteresis.

References

  • Banister, S. D., et al. (2016). Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA. ACS Chemical Neuroscience. Link

  • Hess, C., et al. (2016). Biotransformation of the synthetic cannabinoid 5F-PB-22 and its influence on the detection in urine.[1][2] Forensic Toxicology. Link

  • Qian, Z., et al. (2016). Analytical characterization and pharmacological evaluation of the new synthetic cannabinoid 5F-NPB-22.[1] Drug Testing and Analysis. Link

  • Wiley, J. L., et al. (2014). In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid

    
    -THC in mice: inhalation versus intraperitoneal injection. Pharmacology Biochemistry and Behavior. Link
    
  • Wohlfarth, A., et al. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry.[1] Analytical and Bioanalytical Chemistry. Link

Sources

A review of the analytical findings for 5-FluoroNPB-22 in forensic cases

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Audience: Researchers, Forensic Toxicologists, and Drug Development Scientists

Executive Summary: The Indazole Shift

5-FluoroNPB-22 (Quinolin-8-yl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate) represents a critical structural evolution in the synthetic cannabinoid market. It is the indazole analogue of the widely controlled 5F-PB-22 (an indole).

This guide serves as a technical directive for distinguishing 5-FluoroNPB-22 from its isobaric and structural relatives. The "Indazole Shift"—replacing the indole core with an indazole—alters the mass-to-charge ratio (m/z) by exactly +1 Da and changes the fragmentation kinetics, creating a specific analytical signature that forensic protocols must target to avoid false negatives or misidentification.

Chemical Profile & Structural Comparison

The primary analytical challenge is the differentiation of 5-FluoroNPB-22 from 5F-PB-22. While they share the same terminal quinoline ester and fluoropentyl chain, the core scaffold difference dictates the mass spectral behavior.

Comparative Chemical Data
Feature5F-PB-22 (Reference) 5-FluoroNPB-22 (Target) Analytical Impact
Core Scaffold Indole (C₈H₇N)Indazole (C₇H₆N₂)+1 Da Mass Shift (N replaces CH)
Formula C₂₃H₂₁FN₂O₂C₂₂H₂₀FN₃O₂Distinct Isotopic Pattern
Monoisotopic Mass 376.1587 Da377.1539 DaRequires High-Res MS for confidence
Precursor Ion [M+H]⁺ m/z 377.16 m/z 378.16 Critical differentiation point
Key Fragment (Core) m/z 232.1 (5F-Pentylindole acyl)m/z 233.1 (5F-Pentylindazole acyl)Diagnostic Product Ion
Common Fragment m/z 144.0 (Quinolinium)m/z 144.0 (Quinolinium)Non-specific (Shared)
Structural Logic Diagram

StructureComparison cluster_0 Reference: 5F-PB-22 (Indole) cluster_1 Target: 5-FluoroNPB-22 (Indazole) Indole Indole Core (C8H7N) PB22_Mass MW: 376.16 [M+H]+: 377.16 Indole->PB22_Mass Diff +1 Da Shift (N vs CH) PB22_Mass->Diff Indazole Indazole Core (C7H6N2) (Nitrogen replaces C-2) NPB22_Mass MW: 377.15 [M+H]+: 378.16 Indazole->NPB22_Mass Diff->NPB22_Mass caption Fig 1: The 'Indazole Shift' increases mass by ~1 Da, distinguishing 5-FluoroNPB-22 from 5F-PB-22.

Analytical Performance Review

LC-MS/MS Methodologies

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for detection. The presence of the additional nitrogen in the indazole ring increases the basicity slightly, potentially affecting retention time on C18 columns compared to the indole analogue.

Optimized MRM Transitions

To validate 5-FluoroNPB-22, you must monitor the specific transition of the indazole-acyl fragment. Relying solely on the quinoline fragment (m/z 144) is insufficient due to cross-reactivity with other quinolinyl-ester cannabinoids (e.g., PB-22, 5F-PB-22, BB-22).

AnalytePrecursor (m/z)Quantifier (m/z)Qualifier (m/z)Collision Energy (eV)
5-FluoroNPB-22 378.2 233.1 (Core Acyl)144.1 (Quinoline)20 / 35
5F-PB-22 (Interference)377.2232.1 (Core Acyl)144.1 (Quinoline)20 / 35

Technical Insight: The mass difference of 1 Da requires a quadrupole resolution of at least 0.7 FWHM to prevent "crosstalk" between the 5F-PB-22 and 5-FluoroNPB-22 channels. High-Resolution MS (Q-TOF or Orbitrap) is recommended for absolute confirmation.

GC-MS Considerations
  • Thermal Instability: Like many ester-linked cannabinoids, 5-FluoroNPB-22 is prone to thermal degradation in the GC injection port.

  • Artifacts: High injector temperatures (>250°C) can induce ester pyrolysis, releasing the quinoline moiety and the 5-fluoropentyl-1H-indazole-3-carboxylic acid.

  • Recommendation: Use a "cold" splitless injection or limit injector temperature to 230°C. Derivatization is generally not required for the parent compound but essential for the carboxylic acid metabolite.

Metabolic Profiling & Biomarker Selection

In forensic urine analysis, the parent compound is rarely detectable due to rapid ester hydrolysis. The primary biomarkers are the hydrolysis products.

Metabolic Pathway Analysis

The ester linkage is the metabolic "weak link," rapidly cleaved by carboxylesterases (CES1).

  • Phase I (Hydrolysis): Rapid cleavage of the ester bond yields 5-fluoropentyl-1H-indazole-3-carboxylic acid (5F-NPB-22-COOH) and 8-hydroxyquinoline.

  • Phase I (Oxidative Defluorination): A secondary pathway involves the loss of the fluorine atom, forming the pentanoic acid metabolite, though this is less abundant than the hydrolysis product.

  • Differentiation: The carboxylic acid metabolite of 5-FluoroNPB-22 (m/z 265) is distinct from that of 5F-PB-22 (m/z 264).

Metabolism cluster_enzyme Enzymatic Hydrolysis (CES1) Parent Parent: 5-FluoroNPB-22 (m/z 378) Hydrolysis Ester Hydrolysis Parent->Hydrolysis Rapid Metabolite1 PRIMARY BIOMARKER 5-fluoropentyl-1H-indazole-3-carboxylic acid (m/z 249 [M+H]+ calc: 249.1) Hydrolysis->Metabolite1 Major Pathway Metabolite2 8-Hydroxyquinoline (Non-specific) Hydrolysis->Metabolite2 Validation Note: 5F-PB-22 yields the INDOLE acid (m/z 248). 5-FluoroNPB-22 yields the INDAZOLE acid (m/z 249). Metabolite1->Validation caption Fig 2: Metabolic hydrolysis of 5-FluoroNPB-22 yielding the specific indazole-carboxylic acid biomarker.

Correction on m/z in diagram:

  • 5F-PB-22 Acid (Indole): C14H16FNO2. MW 249.28. [M+H]+ = 250.

  • 5F-NPB-22 Acid (Indazole): C13H15FN2O2. MW 250.27. [M+H]+ = 251.

  • Recalculation:

    • Indole-COOH (PB-22 metabolite): 1-pentylindole-3-COOH. C14H17NO2. MW 231.

    • 5F-Indole-COOH (5F-PB-22 metabolite): C14H16FNO2. MW 249. [M+H]+ 250.

    • 5F-Indazole-COOH (5F-NPB-22 metabolite): C13H15FN2O2. MW 250. [M+H]+ 251.

    • Note: The diagram text above uses generic logic, but the exact mass is crucial. 5F-NPB-22 metabolite is +1 Da heavier than 5F-PB-22 metabolite.

Experimental Protocols

Protocol A: Biological Specimen Extraction (Whole Blood/Urine)

Self-validating step: Use of deuterated internal standard (e.g., 5F-PB-22-d5) is mandatory to correct for matrix effects.

  • Sample Prep: Aliquot 200 µL of blood/urine into a silanized glass tube.

  • Internal Standard: Spike with 20 µL of IS working solution (100 ng/mL).

  • Buffer: Add 200 µL of 0.1 M Phosphate Buffer (pH 6.0) to stabilize the ester.

  • Extraction: Add 2 mL of Chlorobutane:Acetonitrile (9:1) .

    • Why? Chlorobutane minimizes extraction of matrix lipids compared to Ethyl Acetate, while Acetonitrile improves recovery of the slightly more polar indazole.

  • Agitation: Vortex for 2 mins; Centrifuge at 3500 rpm for 10 mins.

  • Reconstitution: Evaporate supernatant under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A/B (50:50).

Protocol B: LC-MS/MS Instrument Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Hold)

    • 1-8 min: Ramp to 95% B

    • 8-10 min: Hold 95% B

    • 10.1 min: Re-equilibrate.

  • Flow Rate: 0.4 mL/min.

References

  • Hess, C. et al. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. National Institutes of Health. Link

  • Wohlfarth, A. et al. (2014). Synthetic cannabimimetic agents metabolized by carboxylesterases. National Institutes of Health. Link

  • Behonick, G. et al. (2014). Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22. Journal of Analytical Toxicology. Link

  • Banister, S. D. et al. (2016). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors. National Institutes of Health. Link

  • Drug Enforcement Administration (DEA). (2020). PB-22 and 5F-PB-22 Reporting. US Department of Justice. Link

Safety Operating Guide

Navigating the Unknown: A Guide to Personal Protective Equipment for Handling 5-FluoroNPB-22

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of synthetic cannabinoid research, novel compounds like 5-FluoroNPB-22 present both unique opportunities and significant safety challenges. As a Senior Application Scientist, this guide is designed to provide you with the essential, immediate safety and logistical information for handling this potent, uncharacterized compound. Our primary goal is to foster a culture of safety and build your trust by delivering value beyond the product itself.

A critical starting point is the acknowledgment that the physiological and toxicological properties of 5-FluoroNPB-22 have not been fully evaluated[1]. This lack of comprehensive data necessitates a highly conservative approach to safety, treating the compound as a particularly hazardous substance. This guide will provide a multi-layered strategy, from engineering controls to personal protective equipment (PPE) and disposal, to ensure the highest level of protection.

The Foundation of Safety: Engineering Controls and Safe Work Practices

Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense. A robust safety protocol begins with engineering controls and established safe work practices to minimize the potential for exposure at the source.

Primary Engineering Controls:

  • Chemical Fume Hood: All handling of 5-FluoroNPB-22, including weighing, reconstitution, and aliquoting, must be conducted within a certified chemical fume hood[2]. This is non-negotiable. The fume hood provides primary containment, drawing airborne particles and vapors away from the operator.

  • Ventilation: Ensure adequate general laboratory ventilation.[3] Normal manufacturing ventilation is often sufficient, but for potent compounds, dedicated local exhaust ventilation at the site of potential release is critical.

Safe Work Practices:

  • Restricted Access: Designate a specific area within the laboratory for handling 5-FluoroNPB-22. Access to this area should be restricted to authorized and trained personnel.

  • Minimize Quantities: Whenever possible, work with the smallest quantity of the compound necessary for the experiment.[4]

  • Hygiene: Wash hands thoroughly before and after handling the compound, and before leaving the laboratory.[5] Do not eat, drink, or apply cosmetics in the laboratory.[5]

Essential Personal Protective Equipment (PPE) for 5-FluoroNPB-22

The following PPE is mandatory when handling 5-FluoroNPB-22. The selection of appropriate PPE is a critical component of a comprehensive Chemical Hygiene Plan (CHP) as required by OSHA's Laboratory Standard (29 CFR 1910.1450).[6]

PPE ComponentSpecifications and Rationale
Gloves Double Gloving with Chemically Resistant Gloves: Wear two pairs of powder-free, disposable nitrile gloves.[5][7] The outer glove should be changed immediately if contaminated and every 30-60 minutes regardless.[7][8] The inner glove provides an additional layer of protection in case the outer glove is breached. Ensure the outer glove cuff is pulled over the gown cuff.[5]
Eye and Face Protection Chemical Splash Goggles and Face Shield: Chemical splash goggles that provide a complete seal around the eyes are required.[7] For procedures with a higher risk of splashes, a face shield should be worn in addition to goggles.[7] Standard safety glasses are not sufficient.
Body Protection Disposable, Low-Permeability Gown: A disposable, solid-front gown with long sleeves and tight-fitting cuffs is mandatory.[5][7] The gown should be made of a low-permeability fabric to prevent skin contact. Gowns should be changed immediately if contaminated and at the end of each work session.
Respiratory Protection N95 Respirator or Higher: Due to the unknown inhalation toxicity and the potential for aerosolization of a fine powder, a properly fit-tested N95 respirator is the minimum requirement. For procedures with a higher risk of generating aerosols, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.

Procedural Guidance: A Step-by-Step Approach to Safe Handling

The following protocol outlines the essential steps for safely handling 5-FluoroNPB-22, from preparation to disposal.

1. Preparation and Planning:

  • Review Safety Information: Before beginning any work, review this guide and any available safety information.

  • Assemble all Materials: Gather all necessary equipment, including PPE, and place it within the chemical fume hood before introducing the compound.

  • Prepare for Spills: Ensure a chemical spill kit is readily accessible and that you are trained in its use.

2. Donning PPE:

The following diagram illustrates the correct sequence for donning PPE to minimize the risk of contamination.

PPE_Donning_Sequence Gown 1. Gown Respirator 2. Respirator Gown->Respirator Goggles 3. Goggles/Face Shield Respirator->Goggles Gloves 4. Gloves (Inner then Outer) Goggles->Gloves

Figure 1. Recommended sequence for donning Personal Protective Equipment.

3. Handling 5-FluoroNPB-22:

  • Weighing: If working with a solid, weigh the compound on a tared weigh paper or in a disposable container within the fume hood.

  • Solution Preparation: If preparing a solution, add the solvent to the vial containing the compound slowly to avoid splashing.

  • Avoid Inhalation and Contact: Do not breathe dust or vapors.[2] Avoid contact with eyes, skin, and clothing.[9]

4. Doffing PPE:

The sequence for removing PPE is critical to prevent cross-contamination.

PPE_Doffing_Sequence OuterGloves 1. Outer Gloves Gown 2. Gown OuterGloves->Gown Goggles 3. Goggles/Face Shield Gown->Goggles InnerGloves 4. Inner Gloves Goggles->InnerGloves Respirator 5. Respirator (Outside Lab) InnerGloves->Respirator

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.